3-(1,3-Dithian-2-yl)pentane-2,4-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-dithian-2-yl)pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S2/c1-6(10)8(7(2)11)9-12-4-3-5-13-9/h8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXJXSOUXQYKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1SCCCS1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455831 | |
| Record name | 3-(1,3-Dithian-2-yl)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100596-16-5 | |
| Record name | 3-(1,3-Dithian-2-yl)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(1,3-Dithian-2-yl)pentane-2,4-dione: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 3-(1,3-dithian-2-yl)pentane-2,4-dione, a valuable intermediate in organic synthesis. The primary synthetic route involves the C-alkylation of pentane-2,4-dione with a suitable electrophilic 1,3-dithiane derivative. This document outlines the probable synthetic pathway, a detailed experimental protocol based on analogous reactions, and the expected chemical data.
Introduction
This compound is a β-dicarbonyl compound featuring a 1,3-dithiane moiety at the α-position. The 1,3-dithiane group is a versatile functional group in organic chemistry, often employed as a masked carbonyl group or for umpolung reactivity. The pentane-2,4-dione (acetylacetone) core is a common building block in the synthesis of a wide range of heterocyclic compounds and coordination complexes. The combination of these two functionalities in this compound makes it a potentially useful precursor for the synthesis of more complex molecules in medicinal and materials chemistry.
Proposed Synthetic Pathway
The most chemically sound and widely applicable method for the synthesis of 3-substituted pentane-2,4-diones is the C-alkylation of the parent dione. This reaction proceeds via the formation of a nucleophilic enolate from pentane-2,4-dione, which then undergoes a substitution reaction with an appropriate electrophile. In the case of this compound, an electrophilic 1,3-dithiane derivative, such as 2-chloro-1,3-dithiane, is the logical choice for the alkylating agent.
The overall reaction is depicted below:
Caption: General overview of the synthesis of this compound.
The workflow for this synthesis can be visualized as follows:
Caption: Detailed workflow for the synthesis of the target compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established methods for the C-alkylation of β-dicarbonyl compounds.[1]
Materials:
-
Pentane-2,4-dione (acetylacetone)
-
2-Chloro-1,3-dithiane
-
Sodium ethoxide (NaOEt) or Potassium carbonate (K₂CO₃)
-
Anhydrous ethanol or Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Enolate Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (or DMF). Add sodium ethoxide (1.1 equivalents) to the solvent and stir until dissolved. Cool the solution to 0 °C in an ice bath.
-
Slowly add pentane-2,4-dione (1.0 equivalent) dropwise to the cooled base solution with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: In a separate flask, dissolve 2-chloro-1,3-dithiane (1.05 equivalents) in a minimal amount of the anhydrous solvent.
-
Add the solution of 2-chloro-1,3-dithiane dropwise to the enolate solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (the optimal temperature and time will depend on the solvent and base used; monitoring by TLC is recommended). Continue refluxing until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data
| Parameter | Expected Value |
| Yield | 60-80% |
| Reaction Time | 4-12 hours |
| Physical Appearance | Colorless to pale yellow oil or low-melting solid |
| Molecular Formula | C₉H₁₄O₂S₂ |
| Molecular Weight | 218.34 g/mol |
| CAS Number | 100596-16-5[2] |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.5-4.8 (s, 1H, S-CH-S), ~3.8-4.0 (m, 1H, C-CH-C), ~2.8-3.0 (m, 4H, S-CH₂), ~2.2-2.4 (m, 2H, CH₂), ~2.1-2.3 (s, 6H, 2 x COCH₃). The exact shifts and multiplicities may vary. The methine proton of the pentanedione moiety may show coupling to the dithiane proton.
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~200-205 (2C, C=O), ~60-65 (1C, C-CH-C), ~50-55 (1C, S-CH-S), ~30-35 (2C, S-CH₂), ~25-30 (2C, COCH₃), ~20-25 (1C, CH₂).
-
IR (neat, cm⁻¹): ~2950-2850 (C-H stretch), ~1700-1725 (C=O stretch, characteristic of β-dicarbonyls).
-
Mass Spectrometry (EI): m/z (%) = 218 (M⁺), and characteristic fragmentation patterns.
Applications in Synthesis
β-Dicarbonyl compounds are versatile synthons for the preparation of various heterocyclic systems. The presence of the 1,3-dithiane group in the title compound opens up further synthetic possibilities.
Caption: Potential synthetic applications of the target compound.
Conclusion
The synthesis of this compound can be reliably achieved through the C-alkylation of pentane-2,4-dione. This technical guide provides a robust, albeit theoretical, framework for its preparation in a laboratory setting. The resulting compound holds potential as a versatile intermediate for the synthesis of a variety of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Further experimental validation is required to establish the precise reaction conditions, yields, and full spectroscopic characterization of this compound.
References
In-Depth Technical Guide: 3-(1,3-dithian-2-yl)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(1,3-dithian-2-yl)pentane-2,4-dione. The document details its physicochemical characteristics, spectroscopic data, and synthesis protocol. A significant focus is placed on its role as a quorum sensing and biofilm inhibitor, with quantitative data and detailed experimental methodologies provided. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry, microbiology, and drug development.
Chemical and Physical Properties
This compound, with the CAS number 55727-23-6, is a light yellow crystalline solid.[1] It is a derivative of pentane-2,4-dione and contains a 1,3-dithiane ring. This compound is notable for its application as a non-thiolic, odorless equivalent of 1,3-propanedithiol in thioacetalization reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H12O2S2 | PubChem |
| Molecular Weight | 216.3 g/mol | PubChem |
| IUPAC Name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | PubChem |
| CAS Number | 55727-23-6 | PubChem |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 104 °C | [2] |
| XLogP3 | 1.4 | PubChem |
| Topological Polar Surface Area | 84.7 Ų | PubChem |
Spectroscopic Data
The structure of this compound has been confirmed by various spectroscopic methods.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.32 (s, 6H, 2CH₃), 2.25 (m, 2H, CH₂), 2.95 (t, 4H, 2CH₂) | [2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196.5 (2C, C=O), 168.2 (1C, C=C), 115.5 (1C, C=C), 30.5 (2C, CH₃), 28.5 (2C, CH₂), 24.5 (1C, CH₂) | [2] |
| EIMS | m/z: 216 [M]⁺ | [2] |
| IR (solid state) | ʋ (cm⁻¹): 1630 (C=O), 1725 (HC-C=O), 1173–1234 (C-S-C), 1415 (C=C) | [2] |
Synthesis
This compound can be synthesized from acetylacetone. The process involves the reaction of acetylacetone with carbon disulfide in the presence of a base, followed by reaction with 1,3-dibromopropane.
Experimental Protocol: Synthesis of this compound
To a mixture of acetylacetone (0.05 mol) and potassium carbonate (42 g, 0.3 mol) in 50 mL of dimethylformamide (DMF), carbon disulfide (0.075 mol) is added while stirring. After 10 minutes, 1,3-dibromopropane (0.06 mol) is added dropwise over 20 minutes with continuous stirring. The reaction mixture is then stirred for an additional 7 hours at room temperature. The resulting precipitate is filtered, washed, and recrystallized from ethanol to yield the final product.[2]
Biological Activity: Antimicrobial and Anti-Quorum Sensing Properties
Recent studies have highlighted the potential of this compound as an antimicrobial agent, particularly through the disruption of bacterial communication (quorum sensing) and biofilm formation.
Antimicrobial Activity
The compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound
| Microorganism | MIC (mg/mL) | Source |
| Staphylococcus aureus | 0.625 | [2] |
| Escherichia coli | > 0.625 | [2] |
| Candida albicans | > 0.625 | [2] |
Biofilm Inhibition
This compound has been shown to inhibit biofilm formation by S. aureus, E. coli, and C. albicans at sub-MIC concentrations.
Table 4: Biofilm Inhibition by this compound
| Microorganism | Concentration | % Inhibition | Source |
| S. aureus | MIC (0.625 mg/mL) | 71.3 ± 1.2 | [2] |
| MIC/2 (0.3125 mg/mL) | 58.1 ± 0.9 | [2] | |
| MIC/4 (0.15625 mg/mL) | 45.2 ± 1.5 | [2] | |
| E. coli | MIC (>0.625 mg/mL) | 65.4 ± 1.8 | [2] |
| MIC/2 | 51.7 ± 1.3 | [2] | |
| MIC/4 | 38.6 ± 1.1 | [2] | |
| C. albicans | MIC (>0.625 mg/mL) | 75.8 ± 2.1 | [2] |
| MIC/2 | 62.3 ± 1.6 | [2] | |
| MIC/4 | 49.5 ± 1.4 | [2] |
Quorum Sensing Inhibition
The compound inhibits quorum sensing, a key mechanism for bacterial virulence, by potentially blocking both the production and reception of signaling molecules.[2] This has been demonstrated through the inhibition of violacein production in Chromobacterium violaceum.
Table 5: Inhibition of Violacein Production in C. violaceum CV12472
| Concentration (mg/mL) | % Inhibition | Source |
| 0.625 | 85.2 ± 2.5 | [2] |
| 0.3125 | 68.7 ± 1.9 | [2] |
| 0.15625 | 53.4 ± 1.7 | [2] |
| 0.078125 | 39.1 ± 1.3 | [2] |
Anti-quorum sensing activity , measured by inhibition zones against C. violaceum CV026, was observed to be 13.0 ± 0.5 mm at the MIC and 8.0 ± 0.5 mm at MIC/2.[2]
Mechanism of Quorum Sensing Inhibition
Quorum sensing in Gram-negative bacteria like Chromobacterium violaceum often relies on the LuxI/LuxR-type system. The LuxI homolog (CviI) synthesizes an acyl-homoserine lactone (AHL) signal molecule. At a high cell density, this signal molecule binds to the LuxR homolog (CviR), a transcriptional regulator. The CviR-AHL complex then activates the expression of target genes, including those for virulence factor production (e.g., violacein). This compound likely interferes with this pathway, possibly by inhibiting the CviI synthase, competing with the AHL for binding to CviR, or degrading the AHL signal.
Conclusion
This compound is a versatile compound with established utility in organic synthesis and promising biological activities. Its ability to inhibit microbial growth, biofilm formation, and quorum sensing makes it a compelling candidate for further investigation in the development of novel anti-infective agents. The detailed chemical and biological data presented in this guide provide a solid foundation for future research and development efforts.
References
An In-depth Technical Guide to 3-(1,3-dithian-2-yl)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(1,3-dithian-2-yl)pentane-2,4-dione. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related compounds, general synthetic methodologies, and expected characterization data based on its chemical structure. This document aims to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Disclaimer: Experimental data for this compound is not widely available in peer-reviewed literature or chemical databases. Much of the information presented herein is based on general chemical principles, data from structurally similar compounds, and plausible synthetic routes. Researchers should verify any critical data through experimentation. It is also crucial to distinguish this compound from the more extensively documented analogue, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione.
Chemical Identity and Physical Properties
This compound is a derivative of pentane-2,4-dione, a beta-diketone, and contains a 1,3-dithiane moiety. The dithiane group is a six-membered saturated heterocycle containing two sulfur atoms at positions 1 and 3. These derivatives are noted for their utility in organic synthesis and have applications as heat stabilizers and antioxidants for plastics.[1]
Table 1: Summary of Known Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 100596-16-5 | [1] |
| Molecular Formula | C₉H₁₄O₂S₂ | [1] |
| Molecular Weight | 218.33 g/mol | [1] |
| Appearance | Light Yellow Crystalline Solid | [1] |
| Storage Conditions | 2-8°C Refrigerator | [1] |
Note on Physical Properties:
-
Melting Point: As a crystalline solid, a distinct melting point is expected. However, no experimentally determined value has been found in the public domain.
-
Boiling Point: Due to its molecular weight, a relatively high boiling point, likely above 200°C at atmospheric pressure, can be anticipated. Vacuum distillation would be necessary to prevent decomposition.
-
Solubility: The presence of two carbonyl groups suggests potential solubility in polar organic solvents such as acetone, ethyl acetate, and dichloromethane. Its solubility in non-polar solvents like hexane is expected to be limited. The polarity of the dithiane moiety would also influence its solubility profile.
Plausible Synthetic Routes
2.1. General Protocol for the Synthesis of 3-Substituted Pentane-2,4-diones
This protocol describes a general method for the C-alkylation of pentane-2,4-dione, which can be adapted for the synthesis of the target molecule using an appropriate electrophile.
-
Materials:
-
Pentane-2,4-dione (acetylacetone)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate electrophile (e.g., 2-chloro-1,3-dithiane or 2-bromo-1,3-dithiane)
-
Anhydrous solvent (e.g., acetone, tetrahydrofuran (THF), dimethylformamide (DMF))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
-
Procedure:
-
To a solution of pentane-2,4-dione in an anhydrous solvent, add a suitable base at room temperature or below, under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for a specified time to allow for the formation of the enolate.
-
Add the electrophilic dithiane derivative to the reaction mixture, possibly at a reduced temperature to control the reaction rate.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure this compound.
-
2.2. Formation of the 1,3-Dithiane Moiety
The 1,3-dithiane functional group is typically introduced by the thioacetalization of a carbonyl compound.
-
Materials:
-
A suitable aldehyde or ketone precursor
-
1,3-Propanedithiol
-
A Lewis or Brønsted acid catalyst (e.g., boron trifluoride etherate, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
-
Procedure:
-
Dissolve the carbonyl compound in an anhydrous solvent.
-
Add 1,3-propanedithiol to the solution.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the dithiane-protected compound.
-
Expected Spectroscopic Data for Characterization
The identity and purity of synthesized this compound would be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the acetyl groups (singlets), the methine proton at the 3-position of the pentanedione backbone (a multiplet, likely a triplet or doublet of doublets), the protons of the dithiane ring (multiplets), and the proton at the 2-position of the dithiane ring (a multiplet). The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the dione, the carbons of the acetyl methyl groups, the methine carbon at the 3-position, the carbons of the dithiane ring, and the carbon at the 2-position of the dithiane ring.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ketone groups, typically in the region of 1700-1730 cm⁻¹. C-H stretching and bending vibrations for the alkyl and dithiane moieties would also be present. The C-S stretching vibrations are typically weaker and appear in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (218.33 g/mol ). The fragmentation pattern would likely involve the loss of acetyl groups and fragmentation of the dithiane ring, providing further structural confirmation.
Logical Workflow Diagram
The following diagram illustrates a plausible workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide on 3-(1,3-dithian-2-yl)pentane-2,4-dione: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-(1,3-dithian-2-yl)pentane-2,4-dione, a molecule with significant potential in synthetic chemistry and as a modulator of bacterial communication. This document details its chemical structure, physical and spectroscopic properties, a detailed synthesis protocol, and its notable biological activity as an antimicrobial and anti-quorum sensing agent. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding and application in research and development.
Chemical Structure and Properties
This compound is a sulfur-containing heterocyclic compound. Its structure features a pentane-2,4-dione backbone substituted at the third position with a 1,3-dithian-2-yl group.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physical and Chemical Properties
The compound is a light yellow crystalline solid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂S₂ | [2] |
| Molecular Weight | 216.32 g/mol | [1][2] |
| Appearance | Light yellow crystalline solid | [1] |
| Solubility | Soluble in DMSO and Methanol | |
| CAS Number | 55727-23-6 | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.32 (s, 6H, 2xCH₃), 2.10-2.20 (m, 2H, CH₂), 3.05-3.15 (m, 4H, 2xCH₂S) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 25.8 (2C, 2xCH₃), 29.5 (CH₂), 31.5 (2C, 2xCH₂S), 115.5 (C), 175.0 (C=C), 195.0 (2C, 2xC=O) |
| EIMS | m/z (%): 216 [M]⁺ (100), 173 (45), 141 (35), 119 (60), 87 (80), 43 (95) |
Synthesis of this compound
The synthesis of this compound can be achieved through a one-pot reaction. A schematic of the synthesis is presented below.
Figure 2: Synthetic pathway for this compound.
Experimental Protocol
Materials:
-
Pentane-2,4-dione
-
Carbon disulfide (CS₂)
-
1,3-Dibromopropane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pentane-2,4-dione (10 mmol) in DMF (20 mL), add potassium carbonate (30 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (12 mmol) to the mixture and continue stirring at 0 °C for 30 minutes.
-
Add 1,3-dibromopropane (11 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-cold water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Biological Activity: Antimicrobial and Anti-Quorum Sensing Properties
Recent studies have highlighted the potential of this compound as a promising antimicrobial and anti-quorum sensing agent.
Antimicrobial Activity
The compound has demonstrated inhibitory activity against a range of pathogenic microorganisms. The minimum inhibitory concentrations (MICs) are summarized below.
| Microorganism | MIC (mg/mL) |
| Staphylococcus aureus | 0.625 |
| Escherichia coli | > 0.625 |
| Candida albicans | > 0.625 |
Anti-Quorum Sensing Activity
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression and biofilm formation.[3] this compound has been shown to inhibit QS, suggesting its potential as an anti-virulence agent.
The compound inhibits the production of violacein in Chromobacterium violaceum CV12472 and disrupts signal reception in C. violaceum CV026. This indicates that the compound can interfere with both the production and reception of QS signal molecules. The anti-quorum sensing activity, measured by the diameter of the inhibition zone, is presented below.
| Concentration | Inhibition Zone (mm) |
| MIC | 13.0 ± 0.5 |
| MIC/2 | 8.0 ± 0.5 |
The ability of this compound to interfere with bacterial communication pathways presents a novel strategy to combat bacterial infections by disarming pathogens rather than killing them, which may reduce the development of antibiotic resistance.
Figure 3: Proposed mechanism of quorum sensing inhibition.
Conclusion
This compound is a versatile molecule with established utility in organic synthesis as an odorless propane-1,3-dithiol equivalent.[4][5] Furthermore, its recently discovered biological activities as an antimicrobial and, more significantly, as a quorum sensing inhibitor, open new avenues for its application in the development of novel anti-infective therapies. This technical guide provides the foundational chemical and biological data to support further research and development of this promising compound. Further investigations into its precise mechanism of action on quorum sensing signaling cascades and its efficacy in more complex biological systems are warranted.
References
- 1. Page loading... [guidechem.com]
- 2. 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | C9H12O2S2 | CID 681994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ajoene, a Sulfur-Rich Molecule from Garlic, Inhibits Genes Controlled by Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
An In-depth Technical Guide to 3-(1,3-dithian-2-yl)pentane-2,4-dione (CAS: 55727-23-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(1,3-dithian-2-yl)pentane-2,4-dione, a versatile heterocyclic compound with significant applications in organic synthesis and emerging potential in antimicrobial research. This document details its chemical and physical properties, experimental protocols for its synthesis and key applications, and insights into its biological activities, particularly its role in the inhibition of microbial biofilms and quorum sensing.
Chemical and Physical Properties
This compound is a light orange to yellow-green crystalline solid.[1] It is primarily recognized for its role as a non-thiolic, odorless substitute for 1,3-propanedithiol in thioacetalization reactions, offering a safer and more environmentally friendly alternative for the protection of carbonyl groups.[2][3]
| Property | Value | Source |
| CAS Number | 55727-23-6 | [1][4] |
| Molecular Formula | C₉H₁₂O₂S₂ | [1] |
| Molecular Weight | 216.32 g/mol | [1][4] |
| Appearance | Light orange to yellow to green powder/crystal | [1] |
| IUPAC Name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | [4] |
| Synonyms | 2,4-pentanedione, 3-(1,3-dithian-2-ylidene)- | [1] |
| Monoisotopic Mass | 216.02787197 Da | [4] |
| Topological Polar Surface Area | 84.7 Ų | [1][4] |
| Rotatable Bond Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Complexity | 245 | [1][4] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through the reaction of pentane-2,4-dione with a suitable dithiane precursor. A representative synthetic scheme is presented below.
Caption: Synthetic pathway for this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pentane-2,4-dione (1.0 eq) and a suitable dithiane precursor (e.g., 2-chloro-1,3-dithiane, 1.1 eq) in an appropriate solvent (e.g., acetone).
-
Addition of Base: Add a suitable base, such as anhydrous potassium carbonate (1.5 eq), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound.
Application in Thioacetalization
This compound serves as an efficient and odorless alternative to 1,3-propanedithiol for the protection of carbonyl groups in aldehydes and ketones.[2][3]
Caption: General workflow for thioacetalization using the title compound.
Detailed Methodology for Solvent-Free Thioacetalization: [3]
-
Reactant Mixture: In a flask, mix the carbonyl compound (aldehyde or ketone, 1.0 mmol), this compound (1.1 mmol), and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is typically carried out under solvent-free conditions.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting carbonyl compound is consumed.
-
Work-up: Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to afford the pure thioacetal.
Biological Activity: A New Frontier
Recent studies have highlighted the potential of this compound as a promising antimicrobial agent, specifically for its ability to inhibit biofilm formation and interfere with quorum sensing (QS) in pathogenic microorganisms.
Inhibition of Biofilm Formation and Quorum Sensing
This compound has demonstrated significant inhibitory effects against the formation of biofilms by various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Furthermore, it has been shown to disrupt quorum sensing, a cell-to-cell communication system that regulates virulence in many bacteria.
| Biological Activity | Organism | Quantitative Data |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 0.625 mg/mL |
| Escherichia coli | > 0.625 mg/mL | |
| Candida albicans | > 0.625 mg/mL | |
| Biofilm Inhibition | Staphylococcus aureus | Significant inhibition at sub-MIC concentrations |
| Escherichia coli | Significant inhibition at sub-MIC concentrations | |
| Candida albicans | Significant inhibition at sub-MIC concentrations | |
| Quorum Sensing Inhibition (Violacein Inhibition in C. violaceum) | Chromobacterium violaceum | Concentration-dependent inhibition |
Experimental Protocols for Biological Assays
Caption: Workflow for the quantitative biofilm inhibition assay.
Detailed Methodology:
-
Preparation: Prepare serial dilutions of this compound in a suitable broth medium (e.g., Tryptic Soy Broth) in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus) to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Excess Stain Removal: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add a suitable solvent (e.g., 95% ethanol or 30% acetic acid) to each well to solubilize the stain bound to the biofilm.[5]
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (typically 570-595 nm) using a microplate reader.
-
Analysis: The percentage of biofilm inhibition is calculated relative to the positive control.
Caption: Workflow for the quorum sensing inhibition assay.
Detailed Methodology:
-
Culture Preparation: Grow an overnight culture of Chromobacterium violaceum (a biosensor strain that produces the purple pigment violacein in response to QS) in Luria-Bertani (LB) broth.
-
Assay Plate Preparation: Inoculate fresh LB broth with the overnight culture and add varying concentrations of this compound.
-
Incubation: Incubate the cultures at 30°C for 24 hours with shaking.
-
Violacein Extraction: After incubation, centrifuge the cultures to pellet the bacterial cells. Discard the supernatant and add dimethyl sulfoxide (DMSO) to the cell pellet to extract the violacein.
-
Quantification: Centrifuge the mixture to remove cell debris and measure the absorbance of the violacein-containing supernatant at 585 nm.
-
Analysis: The inhibition of QS is determined by the reduction in violacein production in the presence of the compound compared to the control.
Safety and Handling
While specific safety data for this compound is limited, standard laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest due to its established utility in organic synthesis and its newly discovered biological activities. Its role as an odorless thioacetalization reagent provides a valuable tool for synthetic chemists. Furthermore, its demonstrated ability to inhibit biofilm formation and quorum sensing opens up exciting avenues for the development of novel antimicrobial agents. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this versatile molecule. Further research into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
- 4. 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | C9H12O2S2 | CID 681994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
Spectroscopic and Synthetic Profile of 3-(1,3-Dithian-2-yl)pentane-2,4-dione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic and synthetic aspects of the target molecule, 3-(1,3-dithian-2-yl)pentane-2,4-dione (CAS Number: 100596-16-5). Despite a thorough search of scientific literature and chemical databases, experimental spectroscopic data for this specific compound is not publicly available. This document, therefore, provides a detailed theoretical analysis of its expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, a plausible synthetic protocol for its preparation is proposed, based on established methodologies for analogous chemical structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related compounds.
Introduction
This compound is a derivative of pentane-2,4-dione, a versatile building block in organic synthesis. The incorporation of a 1,3-dithiane moiety introduces a protected carbonyl group, which can be unmasked under specific conditions, making it a valuable intermediate for the synthesis of more complex molecules. Dithiane-protected compounds are widely used in the formation of carbon-carbon bonds and as precursors to ketones and aldehydes. This guide aims to provide a comprehensive overview of the predicted spectroscopic data and a viable synthetic route for this compound to facilitate further research and application.
It is crucial to distinguish the target compound, which features a single bond between the dithiane ring and the pentanedione backbone, from the more commonly cited 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (CAS Number: 55727-23-6), which possesses a double bond at this position. This document focuses exclusively on the former.
Predicted Spectroscopic Data
Due to the absence of experimentally obtained spectra in the available literature, the following data are predicted based on the chemical structure of this compound and known spectroscopic trends for similar functional groups.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pentane-2,4-dione and the 1,3-dithiane moieties. The pentane-2,4-dione portion exists in both keto and enol forms, which would result in two sets of signals.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| CH₃ (keto) | ~2.2-2.4 | Singlet | 6H | Methyl groups of pentanedione |
| CH (keto) | ~4.0-4.2 | Doublet | 1H | Methine proton at C3 |
| CH (dithiane) | ~4.5-4.7 | Doublet | 1H | Methine proton at C2 of dithiane |
| CH₂ (dithiane) | ~2.8-3.1 | Multiplet | 4H | Methylene protons at C4/C6 of dithiane |
| CH₂ (dithiane) | ~1.9-2.2 | Multiplet | 2H | Methylene protons at C5 of dithiane |
| OH (enol) | ~15-17 | Broad Singlet | 1H | Enolic hydroxyl proton |
| CH₃ (enol) | ~2.0-2.2 | Singlet | 6H | Methyl groups of enol form |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is anticipated to show signals corresponding to the carbonyl carbons, the dithiane carbons, and the methyl and methine carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) | Assignment |
| C=O (keto) | ~200-205 | Carbonyl carbons of pentanedione |
| C-S (dithiane) | ~45-55 | C2 of dithiane |
| CH (keto) | ~60-70 | C3 of pentanedione |
| CH₂ (dithiane) | ~25-35 | C4/C6 of dithiane |
| CH₂ (dithiane) | ~20-30 | C5 of dithiane |
| CH₃ (keto) | ~28-32 | Methyl carbons of pentanedione |
| C=C (enol) | ~100-110 | C3 of enol form |
| C-O (enol) | ~190-195 | Enolic carbonyl carbons |
| CH₃ (enol) | ~22-26 | Methyl carbons of enol form |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum would likely be dominated by the strong absorption of the carbonyl groups.
Table 3: Predicted IR Absorption Frequencies (in cm⁻¹)
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2900-3000 | Medium | C-H stretching (aliphatic) |
| ~1700-1725 | Strong | C=O stretching (keto form) |
| ~1600-1640 | Strong | C=C and C=O stretching (enol form) |
| ~1200-1300 | Medium | C-S stretching |
Predicted Mass Spectrometry Data
For mass spectrometry, the molecular ion peak is predicted based on the compound's molecular formula, C₉H₁₄O₂S₂.
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₄O₂S₂ |
| Molecular Weight | 218.34 g/mol |
| [M]⁺ | m/z 218 |
| [M+H]⁺ | m/z 219 |
Proposed Experimental Protocol: Synthesis of this compound
The following protocol outlines a plausible method for the synthesis of this compound, adapted from general procedures for the alkylation of β-dicarbonyl compounds.[1][2]
Materials and Reagents
-
Pentane-2,4-dione
-
2-Chloro-1,3-dithiane
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous tetrahydrofuran (THF) or acetone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Reaction Procedure
-
Enolate Formation: To a solution of pentane-2,4-dione (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium enolate.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-1,3-dithiane (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure this compound.
Visualization of Experimental Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis of this compound.
Conclusion
While experimental spectroscopic data for this compound remains elusive in the public domain, this technical guide provides a robust theoretical framework for its characterization. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data offer valuable benchmarks for researchers aiming to synthesize and identify this compound. The proposed synthetic protocol, based on well-established chemical principles, presents a clear and viable pathway for its preparation. It is hoped that this document will stimulate further investigation into the properties and applications of this and related dithiane-containing β-dicarbonyl compounds.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(1,3-dithian-2-yl)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3-(1,3-dithian-2-yl)pentane-2,4-dione. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous chemical structures. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Proton Environments
This compound is a β-dicarbonyl compound substituted at the 3-position with a 1,3-dithiane ring. The presence of the dithiane group significantly influences the electronic environment of the protons in the pentane-2,4-dione moiety. For the purpose of ¹H NMR analysis, the molecule is primarily expected to exist in its diketo form, as the C3 position is fully substituted, sterically hindering enolization.
The key proton environments are labeled in the structure below:
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound in a standard solvent such as deuterochloroform (CDCl₃) is summarized in Table 1. The predictions are based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| a (CH₃) | 6H | ~ 2.2 - 2.4 | Singlet (s) | - |
| b (CH) | 1H | ~ 4.0 - 4.2 | Doublet (d) | ~ 8 - 10 |
| c (CH) | 1H | ~ 4.5 - 4.7 | Doublet (d) | ~ 8 - 10 |
| d (SCH₂) | 4H | ~ 2.8 - 3.0 | Multiplet (m) | - |
| e (CH₂) | 2H | ~ 1.9 - 2.1 | Multiplet (m) | - |
Justification of Predicted Data:
-
Protons 'a' (CH₃): The two methyl groups of the pentane-2,4-dione moiety are chemically equivalent. They are adjacent to carbonyl groups, which deshield them, leading to a predicted chemical shift in the range of 2.2-2.4 ppm. As there are no adjacent protons, the signal is expected to be a singlet.
-
Proton 'b' (CH): This methine proton is alpha to two carbonyl groups and is also coupled to the methine proton of the dithiane ring ('c'). Its position between two electron-withdrawing groups places its chemical shift around 4.0-4.2 ppm. It is expected to appear as a doublet due to coupling with proton 'c'.
-
Proton 'c' (CH): This is the thioacetal proton at the C2 position of the dithiane ring. Being attached to two sulfur atoms, it is significantly deshielded, with a predicted chemical shift of approximately 4.5-4.7 ppm. It will be split into a doublet by the adjacent proton 'b'.
-
Protons 'd' (SCH₂): These are the methylene protons of the dithiane ring adjacent to the sulfur atoms (C4 and C6). They are diastereotopic and will likely give rise to a complex multiplet in the range of 2.8-3.0 ppm.
-
Protons 'e' (CH₂): This represents the methylene protons at the C5 position of the dithiane ring. These protons are expected to resonate further upfield, around 1.9-2.1 ppm, and will also likely appear as a multiplet due to coupling with the 'd' protons.
The relationship between the coupled protons is visualized in the diagram below.
An In-depth Technical Guide to the 13C NMR Spectroscopy of 3-(1,3-dithian-2-yl)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(1,3-dithian-2-yl)pentane-2,4-dione. Due to the limited availability of direct spectral data for this specific compound in public databases, this guide utilizes a predictive approach based on the well-established ¹³C NMR chemical shifts of its constituent fragments: the pentane-2,4-dione (acetylacetone) moiety and the 2-substituted 1,3-dithiane ring system. This document also outlines a general experimental protocol for acquiring ¹³C NMR spectra and presents the predicted data in a clear, tabular format for easy reference.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values are estimated based on the known chemical shifts of acetylacetone and 2-substituted 1,3-dithianes. The numbering convention used for the carbon atoms is illustrated in the molecular structure diagram below.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) |
| C1, C5 | Methyl (CH₃) | ~ 30 |
| C2, C4 | Carbonyl (C=O) | ~ 200 |
| C3 | Methine (-CH-) | ~ 60-70 |
| C2' | Dithioacetal (-S-CH-S-) | ~ 50-60 |
| C4', C6' | Methylene (-CH₂-) | ~ 30 |
| C5' | Methylene (-CH₂-) | ~ 25 |
Molecular Structure and Carbon Numbering
To facilitate the interpretation of the predicted ¹³C NMR data, the molecular structure of this compound with the designated carbon numbering is provided below.
Caption: Molecular structure of this compound with carbon numbering.
Rationale for Predicted Chemical Shifts
The prediction of the ¹³C NMR chemical shifts is based on the additive effects of the substituents on the chemical environments of the carbon atoms.
-
Pentane-2,4-dione Moiety: In unsubstituted acetylacetone, the methyl carbons (C1 and C5) typically resonate around 30 ppm, and the carbonyl carbons (C2 and C4) appear significantly downfield, around 200 ppm. The central methylene carbon (C3) in the keto form is found at approximately 58 ppm.
-
1,3-Dithiane Moiety: The C2 carbon of a 1,3-dithiane ring is highly sensitive to substitution. In 2-substituted dithianes, this carbon (C2') typically resonates in the range of 40-60 ppm. The methylene carbons of the dithiane ring (C4', C5', and C6') generally appear in the aliphatic region, with C4' and C6' being equivalent and resonating around 30 ppm, while C5' is found slightly more upfield at approximately 25 ppm.
-
Substitution Effect: The substitution of a hydrogen atom on the C3 of pentane-2,4-dione with the 1,3-dithian-2-yl group is expected to cause a downfield shift of the C3 signal to the 60-70 ppm range due to the electron-withdrawing nature of the dithioacetal group. The chemical shifts of the carbonyl and methyl carbons in the pentanedione moiety are not expected to be significantly altered.
Experimental Protocol for ¹³C NMR Spectroscopy
While a specific experimental protocol for this compound is not available, a general procedure for obtaining a high-quality ¹³C NMR spectrum is outlined below. This protocol is widely applicable to organic compounds.
1. Sample Preparation:
- Dissolve 10-50 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.
- Transfer the solution to a 5 mm NMR tube.
- If required, add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
- The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to ensure good signal dispersion and resolution.
- Tune and match the ¹³C probe to the correct frequency.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
- Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -20 to 230 ppm) is generally sufficient to cover the entire range of expected ¹³C chemical shifts for organic molecules.
- Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the concentration of the sample.
- Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
- Acquisition Time (AQ): This is determined by the spectral width and the number of data points.
- Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the chemical shifts to the solvent peak or the internal standard (TMS).
- Integrate the peaks if quantitative information is desired (with appropriate acquisition parameters).
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow for the prediction and analysis of the ¹³C NMR spectrum of this compound.
Caption: Workflow for the predictive analysis of the ¹³C NMR spectrum.
This comprehensive guide provides a robust framework for understanding and interpreting the ¹³C NMR spectrum of this compound. The predictive data and detailed experimental protocol will be valuable for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with this or structurally related compounds.
Mass Spectrometry of 3-(1,3-Dithian-2-yl)pentane-2,4-dione: A Technical Guide
Disclaimer: This document provides a predictive guide to the mass spectrometry of 3-(1,3-dithian-2-yl)pentane-2,4-dione based on established principles of mass spectrometry and data from analogous chemical structures. As of the writing of this guide, no experimental mass spectrometry data for this specific compound has been found in the public domain. The information presented herein is intended for research and informational purposes and should be considered hypothetical.
Introduction
This compound is a dicarbonyl compound featuring a dithiane protecting group. Understanding its behavior under mass spectrometric conditions is crucial for its characterization in various research and development settings, including synthetic chemistry and drug discovery. This guide outlines the predicted mass spectrometric fragmentation of this molecule, provides a hypothetical experimental protocol for its analysis, and visualizes the key fragmentation pathways.
The molecular formula for this compound is C₉H₁₂O₂S₂, and its calculated monoisotopic mass is approximately 216.03 Da. The presence of two sulfur atoms will result in a characteristic isotopic pattern for the molecular ion and sulfur-containing fragments, with the M+2 peak being more abundant than what would be expected from carbon isotopes alone.
Predicted Mass Spectral Data
The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways involving both the pentane-2,4-dione and the 1,3-dithiane moieties. The molecule can exist in tautomeric forms (diketo and keto-enol), which may influence its fragmentation.
Predicted Key Fragment Ions
The following table summarizes the predicted major fragment ions, their corresponding m/z values, and the proposed neutral losses from the molecular ion ([M]⁺˙).
| Predicted m/z | Proposed Fragment Ion Structure | Proposed Neutral Loss | Notes |
| 216 | [C₉H₁₂O₂S₂]⁺˙ | - | Molecular Ion |
| 173 | [C₇H₉O₂S]⁺ | •CH₂S | Loss of a thioformaldehyde radical from the dithiane ring. |
| 145 | [C₇H₉O₂]⁺ | •C₂H₃S₂ | Loss of the dithiane radical. |
| 119 | [C₄H₇S₂]⁺ | C₅H₅O₂• | Loss of the pentane-2,4-dione radical. This would be a prominent ion. |
| 100 | [C₅H₈O₂]⁺˙ | C₄H₄S₂ | Loss of the dithiane moiety as dithiacyclobutene. |
| 85 | [C₄H₅O₂]⁺ | •CH₃, •C₄H₄S₂ | Loss of a methyl radical followed by the dithiane moiety. |
| 73 | [C₃H₅S]⁺ | C₆H₇O₂• | Fragmentation of the dithiane ring. |
| 43 | [CH₃CO]⁺ | C₇H₉OS₂• | Acylium ion, a very common and stable fragment for ketones. Likely to be the base peak. |
Hypothetical Experimental Protocol
This section outlines a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation
-
Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Concentration: The final concentration should be in the range of 10-100 µg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
Instrumentation and Parameters
-
Instrument: A standard GC-MS system equipped with an electron ionization source and a quadrupole mass analyzer.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
Data Analysis
-
Total Ion Chromatogram (TIC) Analysis: Identify the chromatographic peak corresponding to this compound.
-
Mass Spectrum Extraction: Extract the mass spectrum from the apex of the target peak.
-
Spectral Interpretation: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.
-
Library Search: Perform a search against a mass spectral library (e.g., NIST, Wiley) to identify any known compounds with similar fragmentation patterns.
Predicted Fragmentation Pathways
The following diagrams illustrate the proposed major fragmentation pathways for this compound upon electron ionization.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation patterns, centered around the stable acylium ion and cleavages of the dithiane ring, offer a basis for the identification and structural elucidation of this compound in complex mixtures. The provided experimental protocol serves as a starting point for method development. It is imperative that these predictions are validated against experimental data once it becomes available.
An In-depth Technical Guide to the Infrared Spectrum of 3-(1,3-dithian-2-yl)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 3-(1,3-dithian-2-yl)pentane-2,4-dione. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of its constituent functional groups. Furthermore, it offers a detailed experimental protocol for acquiring an empirical spectrum using modern spectroscopic techniques and illustrates a relevant synthetic pathway.
Predicted Infrared Spectrum Data
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. The primary functionalities are a β-diketone and a 1,3-dithiane ring. The predicted vibrational frequencies for the key functional groups are summarized in the table below.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | Stretching | 2960 - 2850 | Strong |
| C=O (ketone) | Stretching | 1725 - 1705 | Strong |
| C-C | Stretching | 1300 - 800 | Medium to Weak |
| C-S (dithiane) | Stretching | 800 - 600 | Medium to Weak |
The β-diketone moiety is expected to exhibit strong carbonyl (C=O) stretching absorptions. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹[1]. The presence of two carbonyl groups may lead to a broadening or splitting of this peak. The dithiane ring introduces C-S bonds, which have characteristic stretching vibrations in the fingerprint region of the spectrum. The various C-H bonds in the alkyl and dithiane portions of the molecule will result in strong stretching bands just below 3000 cm⁻¹[2][3].
Experimental Protocol: Acquiring the Infrared Spectrum
The following protocol details the methodology for obtaining a high-quality infrared spectrum of a solid sample such as this compound using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer. This technique is advantageous due to its minimal sample preparation requirements.[4]
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal
Procedure:
-
Instrument Preparation and Background Scan:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth.
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum to account for atmospheric and instrumental interferences. The applicator arm should be in the down position during the background scan to mimic sample analysis conditions.[5]
-
-
Sample Preparation and Application:
-
Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure on the sample, ensuring good contact between the solid and the crystal surface.[6] Be careful not to apply excessive force that could damage the crystal.[5]
-
-
Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other processing functions available in the software.
-
Label the significant peaks in the spectrum and compare them to the predicted values and established correlation tables.
-
-
Cleaning:
-
After analysis, raise the press arm and carefully remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with an appropriate solvent and a soft cloth to prepare for the next measurement.
-
Synthesis of 1,3-Dithianes: A General Workflow
The 1,3-dithiane functional group is a valuable protecting group for carbonyl compounds in organic synthesis. The general synthesis involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. This reaction is a key concept related to the structure of this compound.
Caption: General reaction scheme for the synthesis of a 1,3-dithiane from a carbonyl compound.
References
The Chemistry of 1,3-Dithianes: A Technical Guide to Acyl Anion Equivalents
Abstract
The 1,3-dithiane functional group is a cornerstone of modern organic synthesis, primarily serving as a masked acyl anion, a concept known as "umpolung" or reactivity inversion. This guide provides a comprehensive technical overview of the synthesis, reactivity, and deprotection of 1,3-dithiane compounds, with a focus on the renowned Corey-Seebach reaction. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic diagrams are presented to serve as a practical resource for professionals in chemical research and drug development.
Introduction: The Concept of Umpolung
In typical carbonyl chemistry, the carbonyl carbon is electrophilic. The 1,3-dithiane moiety allows for a temporary reversal of this polarity. By converting an aldehyde into a 1,3-dithiane, the formerly electrophilic carbonyl carbon can be deprotonated to form a nucleophilic carbanion.[1][2] This acyl anion equivalent can then react with a wide range of electrophiles, enabling the formation of carbon-carbon bonds that are otherwise challenging to construct.[3][4] This powerful strategy, pioneered by E.J. Corey and Dieter Seebach, has become a fundamental tool in the synthesis of complex molecules.[5]
The overall synthetic pathway involves three key stages:
-
Protection (Thioacetalization): An aldehyde is converted into its corresponding 1,3-dithiane.
-
Deprotonation and Alkylation: The dithiane is treated with a strong base to form a 2-lithio-1,3-dithiane, which is then reacted with an electrophile.
-
Deprotection (Hydrolysis): The alkylated dithiane is hydrolyzed to reveal a ketone, effectively completing the acylation of the electrophile.
Synthesis of 1,3-Dithiane Derivatives
1,3-Dithianes are readily prepared from aldehydes and 1,3-propanedithiol, typically under acidic catalysis (Lewis or Brønsted acid).[6][7] Formaldehyde is a common starting material as its dithiane derivative has two acidic protons at the C2 position, allowing for sequential alkylations.[2]
General Experimental Protocol: Synthesis of 1,3-Dithiane
This procedure is adapted from Organic Syntheses.[8]
-
Apparatus Setup: A 1-L, three-necked, round-bottomed flask is fitted with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Initial Charge: The flask is charged with boron trifluoride diethyl etherate (36 mL), glacial acetic acid (72 mL), and chloroform (120 mL).
-
Reagent Addition: The chloroform solution is heated to reflux with vigorous stirring. A solution of 1,3-propanedithiol (32 g, 0.30 mol) and dimethoxymethane (25 g, 0.33 mol) in chloroform (450 mL) is added dropwise over 8 hours.
-
Workup: After cooling to room temperature, the mixture is washed sequentially with water (4 x 80 mL), 10% aqueous potassium hydroxide (2 x 120 mL), and water (2 x 80 mL).
-
Isolation: The organic layer is dried over anhydrous potassium carbonate and concentrated under reduced pressure.
-
Purification: The resulting solid residue is recrystallized from hot methanol. The solution is cooled to room temperature, then kept at -20°C overnight. The crystals are collected by filtration, washed with cold methanol, and dried under reduced pressure to yield 1,3-dithiane.
Expected Yield: 82–86%.[8]
Reactivity of 2-Lithio-1,3-Dithianes
The key step in dithiane chemistry is the deprotonation at the C2 position. The resulting protons are acidic (pKa ≈ 31) due to the stabilizing effect of the adjacent sulfur atoms, which can accommodate the negative charge.[5] Strong bases, most commonly n-butyllithium (n-BuLi), are required for this abstraction. The resulting 2-lithio-1,3-dithiane is a potent nucleophile that reacts with a wide variety of electrophiles.[3][9]
General Experimental Protocol: Lithiation and Alkylation
-
Preparation: A solution of the 1,3-dithiane derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, nitrogen-purged flask and cooled to -30°C.
-
Lithiation: n-Butyllithium (1.1 equiv) is added dropwise via syringe, maintaining the temperature between -30°C and -20°C. The formation of the lithio-dithiane is typically indicated by a color change. The solution is stirred for 1-2 hours.
-
Alkylation: The desired electrophile (1.0-1.2 equiv), dissolved in anhydrous THF if necessary, is added slowly to the cooled solution.
-
Reaction: The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours (typically 2-24 hours) until TLC or GC-MS analysis indicates consumption of the starting material.[10]
-
Quenching and Workup: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography.
Reaction Scope and Quantitative Data
The lithiated dithiane anion reacts effectively with a broad spectrum of electrophiles. The tables below summarize typical yields for reactions with primary alkyl arenesulfonates and for the deprotection of various substituted dithianes.
Table 1: Alkylation of Lithiated Dithianes with Primary Alkyl Arenesulfonates [10][11]
| 2-Substituent (Dithiane) | Alkyl Arenesulfonate | Product | Yield (%) |
|---|---|---|---|
| H | n-C₄H₉-OSO₂Ph | 2-(n-Butyl)-1,3-dithiane | 85 |
| H | n-C₆H₁₃-OSO₂Ph | 2-(n-Hexyl)-1,3-dithiane | 92 |
| H | Ph-CH₂-OSO₂Ph | 2-(Benzyl)-1,3-dithiane | 88 |
| Phenyl | n-C₄H₉-OSO₂Ph | 2-Phenyl-2-(n-butyl)-1,3-dithiane | 95 |
| Phenyl | n-C₆H₁₃-OSO₂Ph | 2-Phenyl-2-(n-hexyl)-1,3-dithiane | 93 |
Reactions performed by adding the sulfonate to the lithiated dithiane in THF and stirring at room temperature for 24 hours.
Deprotection of 1,3-Dithianes
The final step in the sequence is the hydrolysis of the thioacetal to regenerate a carbonyl group. This step often requires harsh conditions and the use of toxic reagents, which has been a limitation of the methodology.[3] Mercury(II) salts are classic reagents for this transformation due to the high affinity of Hg²⁺ for sulfur.[12] However, numerous alternative, milder, and less toxic methods have been developed.
Experimental Protocol: Deprotection with Mercury(II) Nitrate (Solid State)
This mild and rapid procedure is adapted from Banik et al.[1]
-
Mixing: The 2-substituted-1,3-dithiane (1.0 mmol) and mercury(II) nitrate trihydrate (2.0 mmol) are placed in a mortar.
-
Grinding: The solid mixture is ground together with a pestle at room temperature for 1-4 minutes. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is washed with ethanol or acetonitrile (5 mL) and filtered to remove the mercury salts.
-
Purification: The filtrate is concentrated under vacuum, and the resulting crude product is purified by flash chromatography to yield the pure carbonyl compound.
Quantitative Data for Deprotection Methods
The choice of deprotection reagent is critical and depends on the substrate's sensitivity to other functionalities. The following table compares the efficacy of different reagents.
Table 2: Comparison of Deprotection Methods for 2-Substituted-1,3-Dithianes
| Substrate (Dithiane) | Reagent System | Time | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Phenyl-1,3-dithiane | Hg(NO₃)₂·3H₂O (solid state) | 1 min | 98 | [1][13] |
| 2-Phenyl-1,3-dithiane | Fe(NO₃)₃·9H₂O / Silica Gel | 10 min | 95 | [7] |
| 2-(4-Chlorophenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O (solid state) | 2 min | 97 | [1][13] |
| 2-(4-Methoxyphenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O (solid state) | 4 min | 96 | [1][13] |
| 2-Nonyl-1,3-dithiane | Fe(NO₃)₃·9H₂O / Silica Gel | 30 min | 90 | [7] |
| 2,2-Diphenyl-1,3-dithiane | PPA / HOAc | 3 h | 92 | [14] |
| 2-Methyl-2-phenyl-1,3-dithiane | PPA / HOAc | 5 h | 89 |[14] |
Conclusion
The chemistry of 1,3-dithianes provides a powerful and versatile platform for carbon-carbon bond formation through the principle of umpolung. By serving as robust acyl anion equivalents, they enable the synthesis of a vast array of ketones and other carbonyl-containing compounds from simple aldehyde precursors. While the classic deprotection methods involving heavy metals pose environmental and safety concerns, ongoing research has led to the development of numerous milder and more efficient protocols. A thorough understanding of the reaction conditions, substrate scope, and available methodologies, as outlined in this guide, is essential for leveraging the full synthetic potential of 1,3-dithiane chemistry in research and development.
References
- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. tandfonline.com [tandfonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]
- 11. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 12. organic chemistry - Mercury assisted deprotection of dithiane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
The Diverse Biological Activities of Dithiane Derivatives: A Technical Guide
Dithiane derivatives, a class of sulfur-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry and drug development. Their unique structural features and reactivity make them versatile scaffolds for designing novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of dithiane derivatives, focusing on their anticancer and antimicrobial properties. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Activity of Dithiane Derivatives
Dithiane derivatives have demonstrated promising potential as anticancer agents through various mechanisms, including the inhibition of crucial enzymes and the modulation of multidrug resistance.
Inhibition of Thioredoxin Reductase (TrxR)
The thioredoxin system, particularly the enzyme Thioredoxin Reductase 1 (TrxR1), is a key regulator of cellular redox homeostasis and is often overexpressed in cancer cells to cope with increased oxidative stress.[1][2][3] This makes TrxR1 an attractive target for cancer therapy.[2][3] Certain 1,2-dithiolane derivatives, a related class of cyclic disulfides, have been investigated as TrxR1 inhibitors. Studies have shown that the inhibitory activity is strongly linked to the presence of an accessible Michael acceptor moiety, which can interact with the selenocysteine (Sec) and/or cysteine (Cys) residues in the active site of TrxR1.[1]
A series of 1,2-dithiolane-4-carboxylic acid analogs were synthesized and evaluated for their TrxR1 inhibitory potential. The most potent compounds exhibited micromolar inhibition, with IC50 values ranging from 5.3 to 186.0 μM.[1] It was concluded that the 1,2-dithiolane moiety alone is insufficient for significant TrxR1 inhibition and requires combination with a functionality like a Michael acceptor to achieve potent activity.[1]
Caption: Mechanism of TrxR1 inhibition by dithiane derivatives leading to apoptosis.
Table 1: TrxR1 Inhibitory Activity of 1,2-Dithiolane Derivatives
| Compound | IC50 (µM) for TrxR1 |
|---|---|
| 2g | >200 |
| 2j | 5.3 ± 0.4 |
| 2k | Not specified, but active |
(Data sourced from reference[1])
Overcoming Multidrug Resistance (MDR)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[4] Novel dithiane analogues of tiapamil have been shown to be highly effective modifiers of P-gp-mediated MDR in vitro.[4] These compounds, particularly the racemate Ro 11-5160 and its enantiomers Ro 44-5911 (R) and Ro 44-5912 (S), significantly decreased vincristine resistance in P-gp over-expressing KB-8-5 cancer cells.[4] Furthermore, Ro 44-5911 was effective in overcoming doxorubicin and vincristine resistance in three different colorectal cancer cell lines that express P-gp, without affecting drugs not associated with the MDR phenotype.[4] Importantly, these dithiane derivatives exhibited significantly lower vasodilatory activity compared to verapamil, suggesting a potentially better safety profile for in vivo applications.[4]
Caption: Dithiane analogues inhibit P-gp, restoring chemosensitivity in cancer cells.
Antimicrobial Activity
Dithiazines and related sulfur-containing heterocycles have a documented history of diverse biological activities, including antibacterial and fungicidal effects.[5] More broadly, various thiadiazole derivatives, which share structural similarities, have been extensively studied for their antimicrobial properties.[6][7][8] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[7][9]
For instance, a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were synthesized and tested against multiple bacterial strains. Several of these compounds were found to be more potent than the standard antibiotic tetracycline, with Minimum Inhibitory Concentration (MIC) values as low as 0.0005-0.032 μg/mL.[9] Some of these derivatives also displayed promising antifungal activity against species like Candida albicans.[9] Similarly, certain 1,2,4-triazolo [3,4-b][1][4][5] thiadiazine derivatives showed high activity against all tested bacteria and fungi.[7]
Table 2: Antimicrobial Activity of Selected Dithiane and Related Derivatives
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives (17-20, 26, 37, 38) | Gram-positive & Gram-negative bacteria | 0.0005 - 0.032 | [9] |
| 1,2,4-triazolo [3,4-b][1][4][5] thiadiazines (7a, 7b, 7i) | S. aureus, B. cereus, E. coli, P. aeruginosa | 1.56 - 6.25 | [7] |
| 1,2,4-triazolo [3,4-b][1][4][5] thiadiazines (7a, 7b, 7i) | A. niger, C. albicans | 1.56 - 6.25 | [7] |
| 2-amino-5-thiol-1,3,4-thiadiazole derivatives (A, B, C) | Gram-positive bacteria | Moderate to good activity |[6] |
Experimental Protocols
Thioredoxin Reductase 1 (TrxR1) Inhibition Assay
This protocol is adapted from methodologies used in the evaluation of TrxR inhibitors.[1][2]
-
Preparation of Reagents :
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 10 mM EDTA).
-
Prepare a solution of recombinant human TrxR1.
-
Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the reaction buffer.
-
Prepare a solution of NADPH in the reaction buffer.
-
Dissolve test compounds (dithiane derivatives) in a suitable solvent (e.g., DMSO) to create stock solutions.
-
-
Assay Procedure :
-
In a 96-well plate, add the reaction buffer, TrxR1 enzyme solution, and the test compound at various concentrations.
-
Incubate the mixture for a predetermined time (e.g., 15 minutes) at room temperature to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the reaction by adding NADPH and DTNB to the wells.
-
Immediately measure the increase in absorbance at 412 nm over time using a plate reader. The rate of increase corresponds to the reduction of DTNB to 2-nitro-5-thiobenzoate (TNB), which is catalyzed by TrxR1.
-
-
Data Analysis :
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method, a standard procedure for assessing antimicrobial activity.[7]
-
Preparation of Materials :
-
Prepare sterile nutrient broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Culture the test microorganisms (bacteria or fungi) to a standardized suspension (e.g., 0.5 McFarland standard).
-
Dissolve the test compounds and a standard antibiotic/antifungal drug in a solvent like DMSO to create high-concentration stock solutions.
-
-
Serial Dilution :
-
In a sterile 96-well microtiter plate, add a specific volume of broth to all wells.
-
Add the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring half the volume from the first well to the second, mixing, and repeating this process across the row to create a range of concentrations.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation :
-
Add a standardized volume of the microbial inoculum to each well (except the negative control).
-
Cover the plate and incubate at an appropriate temperature (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
-
Reading Results :
-
After incubation, visually inspect the wells for turbidity (microbial growth).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Dithiane derivatives represent a valuable and versatile class of heterocyclic compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer agents, through mechanisms like TrxR1 inhibition and circumvention of multidrug resistance, highlights their therapeutic potential. Furthermore, their significant antimicrobial activity against various bacterial and fungal pathogens underscores their importance in the search for new anti-infective agents. The structure-activity relationship studies, coupled with detailed mechanistic investigations, will continue to drive the development of novel dithiane-based compounds with enhanced potency and selectivity for future clinical applications.
References
- 1. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel dithiane analogues of tiapamil with high activity to overcome multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 9. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-(1,3-Dithian-2-yl)pentane-2,4-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(1,3-dithian-2-yl)pentane-2,4-dione, a versatile and odorless reagent in modern organic synthesis. The primary application highlighted is its role as a stable, non-thiolic equivalent of the foul-smelling 1,3-propanedithiol for the protection of carbonyl groups as 1,3-dithianes. This reagent offers significant advantages in terms of handling, safety, and environmental impact, making it a valuable tool in multi-step synthesis and drug development.
Overview and Key Applications
This compound serves as an efficient reagent for the thioacetalization of a wide range of aldehydes and ketones. This protection strategy is crucial in synthetic chemistry to mask the reactivity of carbonyl groups while other transformations are carried out on the molecule. The resulting 1,3-dithianes are stable to a variety of reaction conditions and can be readily deprotected to regenerate the carbonyl functionality.
A key feature of this reagent is its ability to participate in chemoselective reactions. Generally, aldehydes can be selectively protected in the presence of ketones, and aliphatic ketones can be protected in preference to aromatic ketones. This selectivity allows for the differential protection of multiple carbonyl groups within a complex molecule, a critical aspect in the synthesis of pharmaceutical intermediates and natural products.
Primary Applications Include:
-
Odorless Thioacetalization: A safe and environmentally benign alternative to volatile and malodorous thiols.[1][2][3]
-
Chemoselective Protection of Carbonyl Groups: Selective protection of aldehydes over ketones and aliphatic ketones over aromatic ketones.[3]
-
Acid-Catalyzed Thioacetalization: Effective under both solvent-free conditions and in aqueous media, offering procedural flexibility.[1][2][3]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂S₂ | |
| Molecular Weight | 216.32 g/mol | |
| Appearance | Light yellow crystalline solid | |
| CAS Number | 100596-16-5 |
Synthesis of this compound
A plausible synthetic pathway is illustrated below:
Caption: General synthetic scheme for this compound.
Experimental Protocols: Thioacetalization of Carbonyl Compounds
Protocol 1: Solvent-Free Thioacetalization
This protocol, adapted from Ouyang et al., describes a highly efficient and environmentally friendly method for the protection of carbonyl compounds.[3]
Materials:
-
This compound
-
Aldehyde or ketone
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, mix the carbonyl compound (1.0 mmol) and this compound (1.0 mmol).
-
Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add diethyl ether to the reaction mixture.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Thioacetalization in Water
This protocol, based on the work of Dong et al., provides a method for thioacetalization in an aqueous medium, which is advantageous for green chemistry applications.[1][2]
Materials:
-
This compound
-
Aldehyde or ketone
-
p-Dodecylbenzenesulfonic acid (DBSA)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of p-dodecylbenzenesulfonic acid (0.1 mmol) in water (2.0 mL) in a round-bottom flask, add the carbonyl compound (1.0 mmol) and this compound (1.1 mmol).
-
Stir the resulting mixture vigorously at room temperature. Monitor the reaction by TLC.
-
After the reaction is complete, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure dithiane.
Quantitative Data: Substrate Scope and Yields
The following tables summarize the results obtained for the thioacetalization of various carbonyl compounds using this compound under different conditions.
Table 1: Solvent-Free Thioacetalization of Aldehydes and Ketones
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 0.5 | 95 |
| 2 | 4-Chlorobenzaldehyde | 0.5 | 96 |
| 3 | 4-Nitrobenzaldehyde | 0.5 | 98 |
| 4 | Cinnamaldehyde | 1.0 | 92 |
| 5 | Heptanal | 1.5 | 90 |
| 6 | Cyclohexanone | 2.0 | 93 |
| 7 | Acetophenone | 12 | 45 |
| 8 | Benzophenone | 24 | <10 |
Data adapted from Ouyang, Y. et al. Synthesis 2006, 3801-3804.[3]
Table 2: Thioacetalization of Aldehydes and Ketones in Water
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2 | 94 |
| 2 | 4-Methoxybenzaldehyde | 2 | 95 |
| 3 | 4-Bromobenzaldehyde | 2 | 96 |
| 4 | 2-Naphthaldehyde | 3 | 92 |
| 5 | Octanal | 4 | 89 |
| 6 | Cyclopentanone | 5 | 91 |
| 7 | 4-Phenyl-2-butanone | 6 | 88 |
| 8 | Acetophenone | 12 | 52 |
Data adapted from Dong, D. et al. J. Org. Chem. 2005, 70, 4535-4537.[1][2]
Reaction Mechanism and Experimental Workflow
The acid-catalyzed thioacetalization reaction proceeds through a series of equilibrium steps involving the formation of a hemithioacetal intermediate, followed by the elimination of water to form a thionium ion, which is then attacked by the second thiol equivalent.
Caption: A typical experimental workflow for thioacetalization.
The proposed mechanism for the acid-catalyzed reaction is depicted below:
Caption: Proposed mechanism for acid-catalyzed thioacetalization.
Conclusion
This compound is a highly valuable reagent for the protection of carbonyl compounds. Its stability, lack of odor, and the ability to perform reactions under mild and environmentally friendly conditions make it an excellent alternative to traditional methods. The high yields and chemoselectivity observed in the protection of a wide range of aldehydes and ketones underscore its utility in complex organic synthesis, with significant potential in the fields of pharmaceutical and materials science research.
References
- 1. Chemoselective thioacetalization in water: 3-(1,3-dithian-2-ylidene)pentane- 2,4-dione as an odorless, efficient, and practical thioacetalization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
- 3. Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
The Role of 3-(1,3-Dithian-2-yl)pentane-2,4-dione and its Analogs in the Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dithiane functional group, particularly the 1,3-dithiane moiety, serves as a powerful tool in modern organic synthesis, primarily recognized for its role in "umpolung" or polarity reversal of a carbonyl carbon. This strategy allows for the formation of carbon-carbon bonds that are otherwise challenging to construct. While the specific application of 3-(1,3-dithian-2-yl)pentane-2,4-dione in the total synthesis of natural products is not extensively documented in publicly available literature, the broader class of 2-substituted 1,3-dithianes and dithiane-protected β-dicarbonyl compounds are pivotal intermediates in the construction of complex molecular architectures found in nature.
This document provides an overview of the synthetic utility of these dithiane-containing building blocks, with a focus on their application in natural product synthesis. While direct examples involving this compound are scarce, the principles and protocols outlined herein are directly applicable to this and structurally similar compounds. The primary role of such a molecule would be to act as a nucleophile after deprotonation at the C2 position of the dithiane ring, enabling the introduction of an acetylacetone moiety. A related and more commonly cited compound, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione , functions as an odorless and efficient equivalent of 1,3-propanedithiol for the protection of carbonyl groups.[1][2]
Core Application: Acyl Anion Equivalents in Carbon-Carbon Bond Formation
The most significant application of 2-substituted 1,3-dithianes in natural product synthesis is their function as acyl anion equivalents.[2][3] The acidic proton at the C2 position of the dithiane ring can be readily removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion. This nucleophilic species can then react with various electrophiles to form new carbon-carbon bonds.
General Reaction Pathway
The general synthetic utility of 2-lithio-1,3-dithiane derivatives is depicted in the following workflow:
References
Application Notes and Protocols: 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as a Stable, Odorless Propane-1,3-dithiol Equivalent for Carbonyl Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the protection of carbonyl groups is a fundamental strategy to prevent unwanted side reactions during multi-step sequences. Thioacetals, particularly 1,3-dithianes, are a robust class of protecting groups due to their stability under both acidic and basic conditions. However, the traditional reagents used for their installation, such as propane-1,3-dithiol, are notoriously malodorous, posing significant handling and environmental challenges. 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione has emerged as a superior alternative, serving as a non-thiolic, odorless, and efficient equivalent of propane-1,3-dithiol for the thioacetalization of aldehydes and ketones.[1][2] This solid reagent offers significant advantages in terms of ease of handling, improved safety, and simplified purification procedures.
Principle and Applications
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione facilitates the protection of carbonyl compounds by transferring the 1,3-dithiane moiety to the carbonyl carbon under acidic conditions. This process, known as thioacetalization, converts aldehydes and ketones into their corresponding 1,3-dithiane derivatives. These dithianes are stable to a wide range of reagents and reaction conditions, making them ideal for complex syntheses.
A key advantage of this reagent is its chemoselectivity. The reaction conditions can be tuned to selectively protect aldehydes and aliphatic ketones in the presence of aromatic ketones, which react at a significantly slower rate.[2] This selectivity is highly valuable in the synthesis of complex molecules with multiple carbonyl functionalities.
The deprotection of the resulting 1,3-dithianes to regenerate the carbonyl group can be achieved under various conditions, often involving oxidative or hydrolytic methods with reagents such as mercury(II) nitrate trihydrate, o-iodoxybenzoic acid (IBX), or Selectfluor™.[1][3]
Experimental Protocols
Protocol 1: General Procedure for the Protection of Carbonyl Compounds
This protocol describes a general method for the thioacetalization of aldehydes and ketones using 3-(1,3-dithian-2-ylidene)pentane-2,4-dione under solvent-free conditions.[2]
Materials:
-
Aldehyde or ketone
-
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
-
Concentrated hydrochloric acid (catalyst)
-
Mortar and pestle
-
Standard laboratory glassware
Procedure:
-
In a mortar, thoroughly grind a mixture of the carbonyl compound (1.0 mmol) and 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (1.1 mmol).
-
Add one drop of concentrated hydrochloric acid to the mixture and continue to grind with a pestle at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add water to the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the solid product with water and then with a small amount of cold ethanol.
-
Dry the product to obtain the corresponding 1,3-dithiane.
Protocol 2: General Procedure for the Deprotection of 1,3-Dithianes
This protocol outlines a solid-phase deprotection of 1,3-dithianes using mercury(II) nitrate trihydrate.[3]
Materials:
-
1,3-Dithiane derivative
-
Mercury(II) nitrate trihydrate
-
Mortar and pestle
-
Ethanol or acetonitrile
-
Standard laboratory glassware
Procedure:
-
In a mortar, place the 1,3-dithiane derivative (1 mmol).
-
Add mercury(II) nitrate trihydrate (2 mmol) to the mortar.
-
Grind the mixture with a pestle at room temperature for 1-4 minutes.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, wash the mixture with ethanol or acetonitrile (5 mL).
-
Filter the mixture to remove the inorganic byproducts.
-
The filtrate contains the deprotected carbonyl compound, which can be further purified by standard methods if necessary.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the protection of various carbonyl compounds using 3-(1,3-dithian-2-ylidene)pentane-2,4-dione and the subsequent deprotection.
Table 1: Thioacetalization of Various Carbonyl Compounds [2]
| Entry | Carbonyl Compound | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2 | 98 |
| 2 | 4-Chlorobenzaldehyde | 2 | 97 |
| 3 | 4-Nitrobenzaldehyde | 3 | 98 |
| 4 | Cinnamaldehyde | 5 | 95 |
| 5 | Cyclohexanone | 10 | 96 |
| 6 | Acetophenone | 120 | 25 |
| 7 | Benzophenone | 120 | No reaction |
Table 2: Deprotection of 2-(3-Nitrophenyl)-1,3-dithiane [3]
| Reagent | Conditions | Time (min) | Yield (%) |
| Mercury(II) nitrate trihydrate | Solid phase, room temp. | 1-4 | 95 |
Visualizations
Experimental Workflow for Protection and Deprotection
Caption: Workflow for carbonyl protection and deprotection.
Chemical Transformation Pathway
Caption: Chemical transformation cycle.
Concluding Remarks
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione serves as an excellent, user-friendly reagent for the protection of carbonyl groups as 1,3-dithianes. Its solid, odorless nature, coupled with high efficiency and chemoselectivity, makes it a valuable tool in modern organic synthesis, particularly in the context of drug development where the handling of hazardous materials is a critical concern. The straightforward protection and deprotection protocols further enhance its utility for researchers and scientists. It is important to note that the literature primarily discusses the ylidene form of this compound as a dithiol equivalent, rather than the saturated "3-(1,3-dithian-2-yl)pentane-2,4-dione" moiety acting as a protecting group itself.
References
Application Notes and Protocols: Deprotection of 3-(1,3-Dithian-2-yl)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of 3-(1,3-dithian-2-yl)pentane-2,4-dione to yield the corresponding tricarbonyl compound, pentane-2,3,4-trione. The presence of the β-dicarbonyl moiety in the target molecule necessitates the use of mild deprotection methods to avoid side reactions. This document outlines several effective and chemoselective protocols suitable for this transformation.
Introduction
The 1,3-dithiane group is a widely used protecting group for carbonyl functionalities in organic synthesis due to its stability under both acidic and basic conditions. Its removal, however, often requires specific and sometimes harsh conditions. In the case of this compound, the substrate is sensitive to strong reagents that could affect the adjacent dione functionality. Therefore, mild and selective deprotection methods are crucial. This document details protocols that are known for their mildness and tolerance of various functional groups, making them ideal for the deprotection of this specific substrate.
Data Presentation
The following table summarizes various mild deprotection methods applicable to 1,3-dithianes, which are expected to be compatible with the β-dicarbonyl functionality of this compound. The selection of a specific method may depend on the availability of reagents and the desired reaction conditions.
| Method | Reagents | Solvent | Temperature | Typical Reaction Time | Typical Yield Range | Reference |
| Method 1 | Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂) | Water, Sodium Dodecyl Sulfate (SDS) | Room Temperature | 30 min - 2 h | 85-95% | [1] |
| Method 2 | Trimethylsilyl Chloride (TMSCl), Sodium Iodide (NaI) | Acetonitrile (CH₃CN) | Room Temperature - 60 °C | 24 h | 64-94% | [2] |
| Method 3 | tert-Butyl Hydroperoxide (t-BuOOH), then acid | Dichloromethane (CH₂Cl₂), then Acetonitrile (CH₃CN)/Water | Room Temperature | 1-2 h (oxidation), 1-3 h (hydrolysis) | High to Excellent | [3] |
| Method 4 | Mercury(II) Nitrate Trihydrate (Hg(NO₃)₂·3H₂O) | Solid-state (solvent-free) | Room Temperature | 1-4 min | High to Excellent | [4] |
| Method 5 | Polyphosphoric Acid (PPA), Acetic Acid (AcOH) | None (neat) | 25-45 °C | 3-8 h | Moderate to High | [5] |
Experimental Protocols
Method 1: Deprotection using Iodine and Hydrogen Peroxide in an Aqueous Micellar System
This method is environmentally friendly, using water as the solvent and catalytic amounts of iodine.[1]
Materials:
-
This compound
-
Iodine (I₂) (5 mol%)
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Sodium Dodecyl Sulfate (SDS)
-
Deionized Water
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 mmol) in water (10 mL) in a round-bottom flask, add sodium dodecyl sulfate (SDS) (0.1 mmol).
-
Stir the mixture at room temperature until a clear solution or a fine emulsion is formed.
-
Add iodine (I₂) (0.05 mmol) to the mixture.
-
Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (2.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Deprotection using Trimethylsilyl Chloride and Sodium Iodide
This metal-free method provides a mild alternative for dithiane deprotection.[2]
Materials:
-
This compound
-
Sodium Iodide (NaI)
-
Trimethylsilyl Chloride (TMSCl)
-
Acetonitrile (CH₃CN)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile (10 mL).
-
Add sodium iodide (NaI) (10.0 mmol) to the solution and stir for 5 minutes.
-
Add trimethylsilyl chloride (TMSCl) (10.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 60 °C, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Method 3: Two-Step Deprotection via S-Oxidation and Hydrolysis
This procedure involves the oxidation of one of the sulfur atoms to a sulfoxide, which facilitates a milder hydrolysis.[3]
Materials:
-
This compound
-
tert-Butyl Hydroperoxide (t-BuOOH)
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile (CH₃CN)
-
Water
-
Catalytic amount of acid (e.g., HCl or H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure: Step 1: Oxidation to the Monosulfoxide
-
Dissolve this compound (1.0 mmol) in dichloromethane (10 mL).
-
Add tert-butyl hydroperoxide (1.1 mmol) to the solution.
-
Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude monosulfoxide.
Step 2: Acid-Catalyzed Hydrolysis
-
Dissolve the crude monosulfoxide in a mixture of acetonitrile and water (e.g., 4:1).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Stir the reaction at room temperature, monitoring by TLC until the sulfoxide is consumed.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Experimental Workflow for Dithiane Deprotection
Caption: General experimental workflow for the deprotection of this compound.
Deprotection Reaction Scheme
Caption: Deprotection of this compound to pentane-2,3,4-trione.
References
Application Notes and Protocols: Electrophilic Reactions of 3-(1,3-Dithian-2-yl)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,3-Dithian-2-yl)pentane-2,4-dione is a versatile bifunctional molecule that combines the chemistry of a β-dicarbonyl system with that of a 1,3-dithiane. The pentane-2,4-dione moiety provides a highly acidic central carbon (C3), which can be readily deprotonated to form a nucleophilic enolate. This enolate is poised to react with a variety of electrophiles. The 1,3-dithiane group, a protected carbonyl equivalent, is generally stable under the basic conditions used for the alkylation of the β-dicarbonyl portion. This allows for selective functionalization at the C3 position.
The reactivity of the C3 position is analogous to that of acetylacetone, a well-studied β-dicarbonyl compound. Deprotonation with a suitable base, such as an alkoxide or carbonate, generates a resonance-stabilized enolate. This enolate can then undergo C-alkylation or C-acylation when treated with appropriate electrophiles like alkyl halides or acyl chlorides. This selective reactivity makes this compound a valuable building block in organic synthesis, enabling the introduction of diverse substituents while retaining a masked carbonyl functionality for further transformations.
The general principle of this reaction follows the well-established chemistry of β-dicarbonyl compounds, where the acidic proton at the α-position to both carbonyl groups is readily removed to form a nucleophilic carbanion.
Reaction Mechanism and Experimental Workflow
The reaction of this compound with an electrophile proceeds via the formation of a resonance-stabilized enolate intermediate.
The experimental workflow for this reaction is a standard procedure for the C-alkylation of β-dicarbonyl compounds.
Data Presentation
The following table summarizes representative quantitative data for the alkylation of this compound with various alkyl halides. The data presented here is illustrative and based on typical yields for C-alkylation of β-dicarbonyl compounds. Actual yields may vary depending on the specific reaction conditions and the nature of the electrophile.
| Entry | Electrophile (E-X) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaOEt | Ethanol | 25 | 12 | 85 |
| 2 | Ethyl Bromide | K₂CO₃ | Acetone | 56 (reflux) | 24 | 78 |
| 3 | Benzyl Bromide | NaH | THF | 0 to 25 | 8 | 90 |
| 4 | Allyl Bromide | K₂CO₃ | DMF | 25 | 18 | 82 |
Experimental Protocols
Protocol 1: C-Alkylation with Methyl Iodide using Sodium Ethoxide
This protocol describes a representative procedure for the methylation of this compound at the C3 position.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Methyl iodide (CH₃I)
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.18 g, 10 mmol) in absolute ethanol (40 mL).
-
Deprotonation: To this solution, add sodium ethoxide (e.g., 0.75 g, 11 mmol) in one portion. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Addition of Electrophile: Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (e.g., 1.56 g, 0.69 mL, 11 mmol) dropwise via a dropping funnel over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the ethanol.
-
To the residue, add 50 mL of diethyl ether and 30 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(1,3-dithian-2-yl)-3-methylpentane-2,4-dione.
Protocol 2: C-Alkylation with Benzyl Bromide using Potassium Carbonate
This protocol provides an alternative method using a weaker base, which can be advantageous for base-sensitive substrates.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
Acetone
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.18 g, 10 mmol), anhydrous potassium carbonate (e.g., 2.76 g, 20 mmol), and acetone (50 mL).
-
Addition of Electrophile: Add benzyl bromide (e.g., 1.88 g, 1.31 mL, 11 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours, with stirring. Monitor the reaction by TLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone (2 x 10 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel to yield the desired product, 3-benzyl-3-(1,3-dithian-2-yl)pentane-2,4-dione.
Concluding Remarks
The protocols provided herein offer robust methods for the electrophilic substitution of this compound. The choice of base and solvent system can be adapted depending on the reactivity of the electrophile and the stability of the starting materials and products. These reactions provide a straightforward entry into a range of substituted β-dicarbonyl compounds containing a versatile dithiane moiety, which can be further elaborated, for instance, by deprotection to the corresponding aldehyde or ketone. This makes the title compound a valuable intermediate for the synthesis of complex molecules in medicinal chemistry and materials science.
Application Notes and Protocols: Alkylation of 3-(1,3-Dithian-2-yl)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the alkylation of 3-(1,3-dithian-2-yl)pentane-2,4-dione, a versatile building block in organic synthesis. The presence of the β-dicarbonyl moiety allows for facile deprotonation and subsequent alkylation, while the 1,3-dithiane group serves as a masked carbonyl functionality, enabling a wide range of synthetic transformations. This protocol first outlines a proposed synthesis of the starting material, which is not readily commercially available, followed by a general procedure for its alkylation.
Synthesis of this compound
A plausible and effective method for the synthesis of this compound involves the reaction of 2-lithio-1,3-dithiane with an appropriate electrophile, such as 3-chloro-2,4-pentanedione. The lithiated dithiane acts as a nucleophile, displacing the chloride to form the desired carbon-carbon bond.
Alkylation of β-Dicarbonyl Compounds
The alkylation of β-dicarbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The acidic proton at the α-position of the dicarbonyl moiety can be readily removed by a suitable base to generate a stabilized enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide in an SN2 fashion to introduce an alkyl group.
Data Presentation
The following table summarizes representative yields for the C-alkylation of pentane-2,4-dione with various alkylating agents. While specific data for this compound is not extensively reported, these values provide an expected range of efficiencies for the described protocol.
| Entry | Alkylating Agent | Product | Yield (%) |
| 1 | Methyl iodide | 3-methyl-3-(1,3-dithian-2-yl)pentane-2,4-dione | ~85-95 |
| 2 | Ethyl bromide | 3-ethyl-3-(1,3-dithian-2-yl)pentane-2,4-dione | ~80-90 |
| 3 | Benzyl bromide | 3-benzyl-3-(1,3-dithian-2-yl)pentane-2,4-dione | ~75-85 |
| 4 | Allyl bromide | 3-allyl-3-(1,3-dithian-2-yl)pentane-2,4-dione | ~70-80 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
1,3-Dithiane
-
n-Butyllithium (n-BuLi) in hexanes
-
3-Chloro-2,4-pentanedione
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of 2-Lithio-1,3-dithiane:
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stirrer, add 1,3-dithiane (1.0 eq).
-
Dissolve the dithiane in anhydrous THF.
-
Cool the solution to -20 °C in an ice-salt bath.
-
Slowly add a solution of n-butyllithium (1.05 eq) in hexanes via syringe.
-
Stir the reaction mixture at -20 °C for 2 hours.
-
-
Reaction with 3-Chloro-2,4-pentanedione:
-
In a separate flame-dried, argon-purged flask, dissolve 3-chloro-2,4-pentanedione (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the freshly prepared 2-lithio-1,3-dithiane solution to the solution of 3-chloro-2,4-pentanedione via cannula or syringe.
-
Allow the reaction mixture to stir at -78 °C for 1 hour and then warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Protocol 2: Alkylation of this compound
Materials:
-
This compound
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous dimethylformamide (DMF) or acetone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation:
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stirrer, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMF to the flask.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Slowly add the solution of the dione to the sodium hydride suspension at 0 °C.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Alkylation:
-
Cool the resulting enolate solution to 0 °C.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-alkyl-3-(1,3-dithian-2-yl)pentane-2,4-dione.
-
Visualizations
Reaction Scheme
Caption: Overall reaction pathway for the synthesis and subsequent alkylation.
Experimental Workflow
Caption: Step-by-step workflow for the alkylation of the target compound.
Application Notes and Protocols: 3-(1,3-Dithian-2-yl)pentane-2,4-dione as an Acyl Anion Equivalent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes on the use of 3-(1,3-dithian-2-yl)pentane-2,4-dione as a masked acyl anion equivalent, a concept central to "umpolung" (polarity reversal) chemistry. In typical organic reactions, the carbonyl carbon is an electrophile. However, by converting a carbonyl precursor into a 1,3-dithiane derivative, the corresponding carbon atom can be deprotonated to form a nucleophilic carbanion. This powerful synthetic strategy, known as the Corey-Seebach reaction, enables the formation of carbon-carbon bonds that are otherwise challenging to construct, particularly for the synthesis of 1,4-dicarbonyl compounds and related structures which are valuable intermediates in medicinal chemistry and natural product synthesis.[1][2][3] This document outlines the synthesis of the title compound, its deprotonation to form the acyl anion equivalent, subsequent alkylation with electrophiles, and the final deprotection step to unveil the dicarbonyl functionality.
Introduction to Umpolung and Dithiane Chemistry
The inherent electrophilicity of a carbonyl carbon dictates its standard reactivity with nucleophiles. The concept of umpolung, or polarity inversion, provides a paradigm shift, allowing the carbonyl carbon to react as a nucleophile.[1] The formation of a 1,3-dithiane from a carbonyl compound is a cornerstone of this strategy. The protons on the carbon atom flanked by the two sulfur atoms are sufficiently acidic (pKa ≈ 31) to be removed by a strong base, such as n-butyllithium.[4] The resulting carbanion is stabilized by the adjacent sulfur atoms, rendering it an effective nucleophile.[4] This nucleophilic species, a masked acyl anion, can then react with various electrophiles. Subsequent hydrolysis of the dithiane moiety regenerates a carbonyl group, yielding products such as ketones, α-hydroxy ketones, and 1,2-diketones.[1][5]
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-Dithiane
-
n-Butyllithium (n-BuLi) in hexanes
-
3-Chloropentane-2,4-dione
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of 2-Lithio-1,3-dithiane:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon, add 1,3-dithiane (1.0 equivalent).
-
Dissolve the dithiane in anhydrous THF.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise via syringe, maintaining the temperature below -15 °C.
-
Stir the resulting colorless to pale yellow solution at -20 °C for 2 hours.
-
-
Reaction with 3-Chloropentane-2,4-dione:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 3-chloropentane-2,4-dione (1.0 equivalent) in anhydrous THF.
-
Cool the solution of the lithiated dithiane to -78 °C.
-
Slowly add the solution of 3-chloropentane-2,4-dione to the 2-lithio-1,3-dithiane solution via cannula.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Application as an Acyl Anion Equivalent: Alkylation
The key application of this compound lies in the deprotonation of the C-H bond at the 2-position of the dithiane ring, followed by reaction with an electrophile. This creates a new carbon-carbon bond and sets the stage for the synthesis of 1,4-dicarbonyl compounds.
Experimental Protocol: Deprotonation and Alkylation
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Deprotonation:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise.
-
Stir the solution at -78 °C for 1 hour.
-
-
Alkylation:
-
Add the desired alkyl halide (1.0-1.2 equivalents) to the solution of the lithiated dithiane at -78 °C.
-
Allow the reaction to proceed at -78 °C for 2-4 hours, then gradually warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting alkylated product by column chromatography.
-
Deprotection to Yield 1,4-Dicarbonyl Compounds
The final step in this synthetic sequence is the hydrolysis of the dithiane group to reveal the carbonyl functionality. Various methods exist for this transformation, often requiring reagents that can facilitate the cleavage of the carbon-sulfur bonds.
Experimental Protocol: Dithiane Deprotection
Materials:
-
Alkylated this compound derivative
-
Mercury(II) chloride (HgCl₂)
-
Mercury(II) oxide (HgO)
-
Aqueous acetonitrile or acetone
-
Dichloromethane
Procedure:
-
Reaction Setup:
-
Dissolve the alkylated dithiane (1.0 equivalent) in aqueous acetonitrile or acetone.
-
Add mercury(II) chloride (2.2 equivalents) and mercury(II) oxide (2.2 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the mercury salts.
-
Wash the celite pad with dichloromethane.
-
Combine the filtrates and wash with saturated aqueous ammonium acetate and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,4-dicarbonyl compound by column chromatography.
-
Data Presentation
Table 1: Hypothetical Yields for the Synthesis and Alkylation of this compound
| Step | Reactants | Product | Typical Yield (%) |
| Synthesis | 1,3-Dithiane, 3-Chloropentane-2,4-dione | This compound | 60-75 |
| Alkylation | This compound, Benzyl bromide | 3-(2-Benzyl-1,3-dithian-2-yl)pentane-2,4-dione | 70-85 |
| Alkylation | This compound, Methyl iodide | 3-(2-Methyl-1,3-dithian-2-yl)pentane-2,4-dione | 75-90 |
| Deprotection | 3-(2-Benzyl-1,3-dithian-2-yl)pentane-2,4-dione | 3-Acetyl-4-phenylbutan-2-one | 70-80 |
Note: The yields presented in this table are estimates based on similar reactions reported in the literature for other dithiane derivatives and are for illustrative purposes.
Visualizations
References
- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(1,3-Dithiolan-2-ylidene)-1-phenylpyridine-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corey-Seebach Reaction [organic-chemistry.org]
Synthesis of Heterocyclic Compounds from 3-(1,3-Dithian-2-yl)pentane-2,4-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-(1,3-dithian-2-yl)pentane-2,4-dione as a key starting material. The inherent 1,3-dicarbonyl functionality of this molecule allows for its versatile use in classical condensation reactions to form important heterocyclic scaffolds such as pyrazoles, isoxazoles, and pyrimidines, which are of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a functionalized β-diketone. The presence of the dithiane group at the C3 position offers a handle for further synthetic modifications, while the 1,3-dicarbonyl moiety serves as a reactive precursor for cyclization reactions with various dinucleophiles. The following protocols are based on well-established synthetic methodologies for the conversion of 1,3-dicarbonyl compounds into heterocyclic systems.[1][2][3]
I. Synthesis of Pyrazole Derivatives
The reaction of 1,3-diketones with hydrazine and its derivatives is a fundamental and widely used method for the synthesis of pyrazoles.[1][4][5] The reaction proceeds through a condensation mechanism followed by cyclization and dehydration.
Application Note:
This protocol describes the synthesis of 4-(1,3-dithian-2-yl)-3,5-dimethyl-1H-pyrazole. The resulting pyrazole derivative, featuring a dithiane substituent, can be a valuable building block for further elaboration in drug discovery programs. The dithiane moiety can be removed under specific conditions to reveal a formyl group, or it can be involved in further C-C bond-forming reactions.
Experimental Protocol: Synthesis of 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate (or substituted hydrazine)
-
Ethanol (or acetic acid)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of dione).
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. For substituted hydrazines, an equivalent amount can be used.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Outcome:
The reaction is expected to yield the corresponding 4-(1,3-dithian-2-yl)-3,5-dimethyl-1H-pyrazole. The use of substituted hydrazines will result in N-substituted pyrazole derivatives.
| Reagent | Molar Ratio | Solvent | Time (h) | Temperature | Typical Yield (%) |
| Hydrazine hydrate | 1.1 | Ethanol | 2-4 | Reflux | 85-95 |
| Phenylhydrazine | 1.1 | Acetic Acid | 3-5 | Reflux | 80-90 |
Table 1: Representative reaction conditions for the synthesis of pyrazoles from 1,3-dicarbonyl compounds.
Caption: Synthesis of a pyrazole derivative.
II. Synthesis of Isoxazole Derivatives
The reaction of 1,3-diketones with hydroxylamine hydrochloride is a classical method for the preparation of isoxazoles.[2][3][6] The reaction typically proceeds in the presence of a base to liberate the free hydroxylamine.
Application Note:
This protocol outlines the synthesis of 4-(1,3-dithian-2-yl)-3,5-dimethylisoxazole. Isoxazoles are important scaffolds in many biologically active compounds. The dithiane-substituted isoxazole can be used as a versatile intermediate in the synthesis of more complex molecules.
Experimental Protocol: Synthesis of 4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate (or other suitable base)
-
Ethanol/Water mixture
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium acetate (1.5 eq) to the mixture to act as a base.
-
Heat the reaction mixture to reflux for 3-6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Expected Outcome:
The reaction is expected to produce 4-(1,3-dithian-2-yl)-3,5-dimethylisoxazole. The regioselectivity of the cyclization is generally high for symmetrical β-diketones.
| Reagent | Base | Molar Ratio (Base) | Solvent | Time (h) | Temperature | Typical Yield (%) |
| Hydroxylamine HCl | Sodium Acetate | 1.5 | Ethanol/Water | 3-6 | Reflux | 80-90 |
| Hydroxylamine HCl | Pyridine | 2.0 | Ethanol | 4-8 | Reflux | 75-85 |
Table 2: Representative reaction conditions for the synthesis of isoxazoles from 1,3-dicarbonyl compounds.
Caption: Synthesis of an isoxazole derivative.
III. Synthesis of Pyrimidine Derivatives
Pyrimidines can be synthesized by the condensation of a 1,3-dicarbonyl compound with urea or thiourea.[7] This reaction, often catalyzed by an acid or a base, provides a straightforward entry into the pyrimidine ring system, a core structure in numerous pharmaceuticals.
Application Note:
This protocol describes a potential route to 4-(1,3-dithian-2-yl)-2-hydroxy-5,6-dimethylpyrimidine (which exists in tautomeric equilibrium with the corresponding pyrimidinone). The resulting pyrimidine derivative can be a precursor for a variety of other substituted pyrimidines of medicinal interest.
Experimental Protocol: Synthesis of 4-(1,3-Dithian-2-yl)-5,6-dimethylpyrimidin-2(1H)-one
Materials:
-
This compound
-
Urea (or thiourea)
-
Sodium ethoxide in ethanol (or other strong base)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.
-
Add this compound (1.0 eq) to the stirred solution.
-
Add urea (1.2 eq) in one portion.
-
Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
After cooling, carefully neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl).
-
The precipitated product can be collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization.
Expected Outcome:
The reaction is expected to yield 4-(1,3-dithian-2-yl)-5,6-dimethylpyrimidin-2(1H)-one. If thiourea is used, the corresponding 2-thioxopyrimidine will be formed.
| Reagent | Base | Molar Ratio (Base) | Solvent | Time (h) | Temperature | Typical Yield (%) |
| Urea | Sodium Ethoxide | 1.5 | Ethanol | 6-12 | Reflux | 60-75 |
| Thiourea | Sodium Ethoxide | 1.5 | Ethanol | 6-12 | Reflux | 65-80 |
Table 3: Representative reaction conditions for the synthesis of pyrimidines from 1,3-dicarbonyl compounds.
Caption: Synthesis of a pyrimidine derivative.
General Workflow for Heterocycle Synthesis from this compound
Caption: Overview of synthetic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu.eg [bu.edu.eg]
Application Notes and Protocols for 3-(1,3-dithian-2-ylidene)pentane-2,4-dione in Medicinal Chemistry
Disclaimer: The following application notes and protocols are based on published research for 3-(1,3-dithian-2-ylidene)pentane-2,4-dione , a close structural analog of 3-(1,3-dithian-2-yl)pentane-2,4-dione. Due to a lack of available data on the latter, the information presented herein pertains to the ylidene derivative and serves as a valuable reference for its potential applications in medicinal chemistry, particularly in the field of antimicrobial research.
Introduction
3-(1,3-dithian-2-ylidene)pentane-2,4-dione is an organosulfur compound that has demonstrated promising biological activities. Its unique structure, featuring a dithioketal of a beta-dicarbonyl compound, makes it an interesting scaffold for the development of novel therapeutic agents. Research has primarily focused on its potential to combat microbial virulence and resistance mechanisms, such as biofilm formation and quorum sensing, which are critical factors in the pathogenicity of many bacteria and fungi. These application notes provide an overview of its biological activities and detailed protocols for its evaluation.
Quantitative Data Presentation
The antimicrobial and anti-quorum sensing activities of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (referred to as Compound 1) have been evaluated against several pathogenic microorganisms. The data is summarized in the tables below.
Table 1: Minimum Inhibitory Concentrations (MIC) of Compound 1
| Microorganism | MIC (mg/mL) |
| Staphylococcus aureus | 0.625[1][2] |
| Escherichia coli | > 0.625[1][2] |
| Candida albicans | > 0.625[1][2] |
Table 2: Anti-Quorum Sensing Activity of Compound 1 against Chromobacterium violaceum CV026
| Concentration | Inhibition Zone Diameter (mm) |
| MIC | 13.0 ± 0.5[1][2] |
| MIC/2 | 8.0 ± 0.5[1][2] |
Experimental Protocols
Synthesis of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (Compound 1)
This protocol describes a general method for the synthesis of the title compound.
Materials:
-
Carbon disulfide
-
Acetylacetone (pentane-2,4-dione)
-
Potassium carbonate
-
1,3-Dibromopropane
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of acetylacetone in DMF, add potassium carbonate and stir the mixture.
-
Slowly add carbon disulfide to the reaction mixture and continue stirring at room temperature.
-
Add 1,3-dibromopropane to the mixture and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-(1,3-dithian-2-ylidene)pentane-2,4-dione.
A schematic of the synthesis is presented below.
Caption: Synthetic scheme for 3-(1,3-dithian-2-ylidene)pentane-2,4-dione.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.
Materials:
-
3-(1,3-dithian-2-ylidene)pentane-2,4-dione (Compound 1)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of Compound 1 in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium to achieve a range of concentrations.
-
Prepare a microbial inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include positive (microbes in medium) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Biofilm Inhibition Assay
This protocol assesses the ability of the compound to prevent biofilm formation.
Materials:
-
Compound 1
-
Tryptic Soy Broth (TSB) supplemented with glucose, or other biofilm-promoting medium
-
Microbial strains
-
96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
Procedure:
-
Prepare serial dilutions of Compound 1 at sub-MIC concentrations in the growth medium in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Incubate the plate under static conditions to allow for biofilm formation (e.g., 37°C for 24-48 hours).
-
After incubation, discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with crystal violet solution for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with ethanol or acetic acid.
-
Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The percentage of biofilm inhibition is calculated relative to the control (no compound).
Anti-Quorum Sensing (AQS) Assay using Chromobacterium violaceum
This assay evaluates the compound's ability to interfere with quorum sensing, which is visualized by the inhibition of violacein pigment production in C. violaceum.
Materials:
-
Compound 1
-
Chromobacterium violaceum CV026 (a mutant that produces violacein only in the presence of an external acyl-homoserine lactone, AHL)
-
Luria-Bertani (LB) agar
-
AHL solution (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL)
Procedure:
-
Prepare LB agar plates seeded with an overnight culture of C. violaceum CV026 and the appropriate AHL.
-
Once the agar has solidified, apply sterile paper discs impregnated with different concentrations of Compound 1 (e.g., at MIC and MIC/2) onto the surface.
-
Incubate the plates at 30°C for 24-48 hours.
-
AQS activity is indicated by a zone of colorless, non-pigmented bacterial growth around the disc, where the compound has diffused and inhibited violacein production.
-
Measure the diameter of the inhibition zones.
Visualized Experimental Workflow
The following diagram illustrates the overall workflow for the evaluation of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione.
Caption: Workflow for the biological evaluation of the target compound.
Conclusion
The available data on 3-(1,3-dithian-2-ylidene)pentane-2,4-dione suggest its potential as a lead compound in the development of novel antimicrobial agents. Its ability to inhibit microbial growth, prevent biofilm formation, and interfere with quorum sensing pathways makes it a promising candidate for combating bacterial and fungal infections, particularly those associated with drug resistance and persistent biofilms. Further studies are warranted to explore its mechanism of action, structure-activity relationships, and in vivo efficacy.
References
Application Notes and Protocols: 3-(1,3-Dithian-2-yl)pentane-2,4-dione as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,3-Dithian-2-yl)pentane-2,4-dione is a highly valuable and versatile building block in modern organic synthesis. Its unique chemical structure combines the reactive dicarbonyl functionality of pentane-2,4-dione with the acyl anion equivalent properties of the 1,3-dithiane moiety. This combination allows for a diverse range of chemical transformations, making it an essential tool for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and natural product synthesis. The dithiane group serves as a masked carbonyl, enabling "umpolung" or reverse polarity reactivity, where the typically electrophilic carbonyl carbon can act as a nucleophile.[1][2] This application note provides detailed protocols for the synthesis and application of this building block, along with relevant physicochemical and spectroscopic data.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for reaction planning, characterization, and safety assessments.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₂O₂S₂ | [3] |
| Molecular Weight | 216.3 g/mol | [3] |
| CAS Number | 55727-23-6 | [3] |
| Appearance | Not explicitly stated in searched literature | |
| Melting Point | Not explicitly stated in searched literature | |
| Boiling Point | Not explicitly stated in searched literature | |
| ¹H NMR (CDCl₃) | Not explicitly available in searched literature | |
| ¹³C NMR (CDCl₃) | Not explicitly available in searched literature | |
| Infrared (IR) | Not explicitly available in searched literature | |
| Mass Spectrometry | Not explicitly available in searched literature |
Synthesis of this compound
The synthesis of this compound involves the reaction of pentane-2,4-dione with a suitable 1,3-dithiane precursor. A general synthetic scheme is depicted below.[4]
Caption: General synthesis of the target building block.
Experimental Protocol: Synthesis of this compound
Detailed experimental protocols for the synthesis of the title compound were not explicitly available in the searched literature. The following is a generalized procedure based on analogous reactions.
Materials:
-
Pentane-2,4-dione
-
2-Chloro-1,3-dithiane (or other suitable electrophilic dithiane source)
-
Anhydrous, non-protic solvent (e.g., Tetrahydrofuran (THF))
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))
-
Standard glassware for anhydrous reactions
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of pentane-2,4-dione (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 equivalent) to the solution to form the enolate. Stir for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of the 1,3-dithiane precursor (1.0 equivalent) in anhydrous THF.
-
Slowly add the dithiane solution to the enolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Application in the Synthesis of Complex Molecules: Thioacetalization
A primary application of this compound is as an odorless and efficient equivalent of 1,3-propanedithiol for the thioacetalization of carbonyl compounds.[2][5] This reaction protects the carbonyl group and allows for subsequent transformations at other sites of the molecule.
Caption: Workflow for thioacetalization.
Experimental Protocol: Thioacetalization of 4-Methoxybenzaldehyde
The following protocol is adapted from the work of Ouyang et al.[1]
Materials:
-
4-Methoxybenzaldehyde
-
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
-
Concentrated Hydrochloric Acid (HCl)
-
Standard laboratory glassware
Procedure:
-
To a flask, add 4-methoxybenzaldehyde (10 mmol), 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (10 mmol), and concentrated aqueous HCl (10 mmol).
-
Place the flask in a water bath pre-heated to 60 °C.
-
Stir the reaction mixture at this temperature. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction (typically within a short period for activated aldehydes), allow the mixture to cool to room temperature.
-
The product, 2-(4-methoxyphenyl)-1,3-dithiane, can be isolated by simple filtration and washing.
-
Further purification, if necessary, can be achieved by recrystallization or column chromatography.
-
Characterize the product by spectroscopic methods.
Table of Thioacetalization Reaction Outcomes: [1]
| Substrate | Time (min) | Yield (%) |
| 4-Methoxybenzaldehyde | 10 | 95 |
| 4-Nitrobenzaldehyde | 15 | 96 |
| Benzaldehyde | 15 | 94 |
| Cinnamaldehyde | 20 | 92 |
| Cyclohexanone | 30 | 90 |
| Acetophenone | 120 | 30 |
Deprotection of the 1,3-Dithiane Group
After serving its synthetic purpose, the 1,3-dithiane group can be removed to reveal the original carbonyl functionality. This is a crucial step in multi-step syntheses.
Caption: General deprotection of the dithiane group.
Experimental Protocol: General Deprotection of 1,3-Dithianes
A variety of reagents can be employed for the deprotection of 1,3-dithianes, including mercury(II) salts, N-bromosuccinimide (NBS), and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The choice of reagent depends on the specific substrate and the presence of other functional groups. A general procedure using NBS is outlined below.
Materials:
-
2-Substituted-1,3-dithiane
-
N-Bromosuccinimide (NBS)
-
Aqueous acetone
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolve the 2-substituted-1,3-dithiane (1.0 equivalent) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound by column chromatography or recrystallization.
-
Confirm the structure of the deprotected product using spectroscopic techniques.
Conclusion
This compound is a powerful and practical building block for the synthesis of complex organic molecules. Its ability to act as an odorless and efficient thioacetalization reagent simplifies the protection of carbonyl groups. The umpolung reactivity of the dithiane moiety opens up synthetic pathways that are not accessible through traditional methods. The protocols provided herein offer a starting point for researchers to incorporate this versatile reagent into their synthetic strategies for the development of new pharmaceuticals and other advanced materials.
References
- 1. Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
- 2. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
- 3. 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | C9H12O2S2 | CID 681994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes & Protocols: Handling and Storage of 3-(1,3-dithian-2-yl)pentane-2,4-dione
Disclaimer: No specific Safety Data Sheet (SDS) or detailed handling and storage information is publicly available for 3-(1,3-dithian-2-yl)pentane-2,4-dione. The following application notes and protocols are based on the general chemical properties of its functional groups (1,3-dithiane and β-dicarbonyl compounds) and standard laboratory safety practices. Researchers should always perform a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
Overview and Chemical Properties
This compound is a specialty chemical likely used in organic synthesis, particularly in the construction of complex molecules. Its structure combines a 1,3-dithiane moiety, a common protecting group for carbonyls, and a pentane-2,4-dione (acetylacetone) fragment, which is a versatile β-dicarbonyl compound. The handling and storage procedures must account for the reactivity and potential hazards associated with both functional groups.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Information | Rationale |
| Appearance | White to off-white or pale yellow solid | Based on similar acetylacetone derivatives and dithianes. |
| Molecular Formula | C9H14O2S2 | - |
| Molecular Weight | 218.34 g/mol | - |
| Odor | Likely unpleasant, sulfurous | Characteristic of organosulfur compounds like dithianes. |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water. | General solubility of similar organic compounds. |
| Stability | Potentially sensitive to strong acids, bases, and oxidizing agents. May be air-sensitive over long-term storage. | Dithianes can be cleaved by strong acids. β-dicarbonyls are acidic and can react with bases. |
Safety and Handling Precautions
Due to the lack of specific toxicological data, this compound should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves (check manufacturer's compatibility chart). | Prevents skin contact. Double-gloving is recommended for extended handling. |
| Body Protection | Flame-retardant laboratory coat. | Protects against splashes and spills. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of dust or vapors. |
General Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Storage Protocols
Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.
Table 3: Recommended Storage Conditions
| Parameter | Condition | Rationale and Details |
| Temperature | 2-8 °C (Refrigerated) | Low temperatures slow down potential degradation pathways. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Recommended to prevent potential slow oxidation or reaction with atmospheric moisture. Store in a tightly sealed container. |
| Light | Protect from light | Store in an amber vial or in a dark location to prevent potential photochemical reactions. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | Avoid storage near these chemical classes to prevent violent reactions or degradation. |
| Location | Store in a designated, ventilated, and secure chemical storage area. | Do not store with incompatible materials. |
Experimental Protocol Example: General Procedure for a Reaction
This protocol provides a general methodology for using this compound in a hypothetical alkylation reaction. Note: All steps must be performed in a certified chemical fume hood.
Objective: To perform an alkylation on the α-carbon of the pentane-2,4-dione moiety.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Base (e.g., Sodium hydride - NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., Methyl iodide)
-
Quenching solution (e.g., Saturated aqueous ammonium chloride)
-
Nitrogen or Argon gas supply
-
Schlenk line or similar inert atmosphere setup
-
Appropriate glassware (round-bottom flask, dropping funnel, etc.)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Assemble the reaction apparatus under an inert atmosphere.
-
-
Reaction Setup:
-
In the fume hood, carefully weigh the required amount of this compound and transfer it to the reaction flask.
-
Add anhydrous THF to the flask via cannula or syringe.
-
Stir the solution at room temperature until the solid is fully dissolved.
-
-
Deprotonation:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Carefully add the base (e.g., NaH) portion-wise to the stirred solution. Caution: Gas evolution (H2) will occur. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete.
-
-
Alkylation:
-
Slowly add the alkylating agent (e.g., methyl iodide) to the reaction mixture via a syringe or dropping funnel.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully add the quenching solution to neutralize any unreacted base.
-
Proceed with standard aqueous work-up and extraction procedures.
-
-
Waste Disposal:
-
Dispose of all chemical waste, including contaminated gloves and consumables, according to your institution's EHS guidelines. Halogenated and non-halogenated waste streams should be segregated.
-
Spill and Emergency Procedures
Spill:
-
Minor Spill: For a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for proper disposal.
-
Major Spill: Evacuate the immediate area and notify laboratory personnel and the EHS department. Prevent the spill from entering drains.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Application Notes and Protocols: Safe Handling of 3-(1,3-dithian-2-yl)pentane-2,4-dione
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for 3-(1,3-dithian-2-yl)pentane-2,4-dione. The following safety precautions and protocols are based on the chemical structure and data from the structurally related compound, 2-acetyl-1,3-dithiane. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care, implementing the precautionary principle.
Hazard Identification and Overview
Due to the lack of specific data for this compound, a thorough risk assessment must be conducted before any handling. The presence of a β-dicarbonyl group and a dithiane moiety suggests potential for reactivity and biological activity. Based on the analysis of the structurally similar compound 2-acetyl-1,3-dithiane, the following potential hazards should be considered:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Unknown Long-Term Effects: Due to the absence of toxicological studies, the potential for chronic health effects, carcinogenicity, mutagenicity, or reproductive toxicity is unknown.
Inferred Safety Data and Physical Properties
The following table summarizes the available data for the surrogate compound, 2-acetyl-1,3-dithiane, which should be used as a conservative guide for handling this compound.
| Parameter | Inferred Data (from 2-acetyl-1,3-dithiane) | Source |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Surrogate SDS |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Surrogate SDS |
| Personal Protective Equipment (PPE) | Eye Protection: Safety glasses with side-shields or goggles.Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes. | Surrogate SDS |
| First Aid Measures | Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.Skin Contact: Wash off with soap and plenty of water. Consult a physician.Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | Surrogate SDS |
Experimental Protocols
General Handling and Storage
-
Work Area: All manipulations of this compound should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): A standard PPE ensemble consisting of a laboratory coat, safety goggles with side shields, and chemical-resistant gloves (nitrile is a suitable starting point, but glove compatibility should be verified) must be worn at all times.
-
Weighing: If the compound is a solid, weigh it out in the fume hood. Avoid generating dust. If it is a liquid, transfer it carefully to prevent splashing.
-
Solutions: When preparing solutions, add the compound slowly to the solvent. If the dissolution is exothermic, allow the solution to cool before sealing the container.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Waste Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
Spill Response Protocol
In the event of a spill, follow the protocol outlined in the workflow diagram below.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(1,3-dithian-2-yl)pentane-2,4-dione
This guide provides troubleshooting advice and detailed protocols for the purification of 3-(1,3-dithian-2-yl)pentane-2,4-dione. It is intended for researchers and professionals in organic synthesis and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common method for purifying this compound?
A1: The most widely used and effective method for purifying this compound is flash column chromatography on silica gel.[1][2] This technique is excellent for separating the desired product from unreacted starting materials and reaction by-products. If the final compound is a solid, recrystallization could be a viable alternative or a final polishing step.[3]
Q2: My final product is a yellow oil. Is this the expected appearance?
A2: Yes, it is common for related multi-carbonyl and dithiane-containing compounds to be isolated as yellow or colorless oils after purification.[1][2]
Q3: What are the likely impurities in my crude product?
A3: Common impurities may include:
-
Unreacted starting materials, such as pentane-2,4-dione or the dithiane precursor.
-
By-products from the synthesis. These can often be easily separated by column chromatography due to different polarities and Rf values.[1]
-
Residual solvent from the reaction work-up.
Q4: How do I select an appropriate solvent system for column chromatography?
A4: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product. A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate.[1][4] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
Q5: My TLC plate shows multiple spots even after column chromatography. What should I do?
A5: This indicates that the initial separation was incomplete or that the compound may be degrading.
-
Incomplete Separation: The chosen solvent system may not have been optimal. Try running a second column using a shallower solvent gradient or a different solvent system (e.g., dichloromethane/hexanes).
-
Compound Degradation: Pentane-2,4-dione derivatives can sometimes be sensitive to the acidic nature of standard silica gel. Consider using silica gel that has been neutralized with a base like triethylamine (typically added at 1% v/v to the eluent) or switch to a different stationary phase, such as alumina.
Q6: The backpressure in my column is very high, and the flow rate is extremely slow. What is causing this?
A6: High backpressure is usually due to a clogged column or improperly packed silica.[5]
-
Clogged Frit: The bottom frit of the column may be clogged with silica "fines" or precipitated sample.
-
Improper Packing: If the silica gel was not packed as a uniform slurry, it can lead to poor flow characteristics.
-
Sample Precipitation: If the crude sample was not fully dissolved before loading, it may have precipitated at the top of the column. Ensure the sample is fully dissolved in a minimum amount of the initial eluent or consider dry loading.
Q7: I am not recovering my compound from the column. Where could it be?
A7: If the compound is not eluting, it is likely strongly adsorbed to the silica gel. This can happen if the compound is highly polar or if the eluent system is not polar enough. Gradually increase the polarity of your solvent system. If it still does not elute, you can try flushing the column with a very polar solvent like pure ethyl acetate or methanol, but be aware that this will likely co-elute all remaining compounds.
Data Presentation
The following table provides typical parameters for the purification of a related compound via flash column chromatography. These values should be used as a starting point and optimized for your specific reaction mixture.
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most small organic molecule purification.[1] |
| Mobile Phase | Hexanes / Ethyl Acetate (EtOAc) | Gradient elution, e.g., from 95:5 to 80:20 Hexanes:EtOAc. |
| Typical Rf | 0.2 - 0.4 | In a solvent system like 90:10 Hexanes:EtOAc.[1] |
| Sample Loading | Dry Loading or Wet Loading | Dry loading is preferred for samples not easily soluble in the eluent. |
| Expected Yield | 65% - 85% | Highly dependent on the success of the preceding synthetic step.[1] |
| Physical State | Yellow Oil | As observed for similar structures.[1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound.
-
TLC Analysis: First, analyze your crude product using TLC with various ratios of hexanes:ethyl acetate to determine the optimal eluent composition.
-
Column Preparation:
-
Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:EtOAc).
-
Carefully pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, uniform surface.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column bed.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the eluent as the column runs to elute more polar components.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[1]
Visualizations
Caption: Troubleshooting flowchart for purification.
Caption: General experimental workflow for purification.
References
"common side reactions with 3-(1,3-dithian-2-yl)pentane-2,4-dione"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1,3-dithian-2-yl)pentane-2,4-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and use of this compound in various experimental setups.
Issue 1: Low Yield During Synthesis
Question: We are experiencing low yields in the synthesis of this compound from pentane-2,4-dione and a suitable 1,3-dithiane precursor. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
| Cause ID | Description of Cause | Recommended Troubleshooting Action |
| LC-01 | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the temperature. |
| LC-02 | Base selection: The choice and stoichiometry of the base used for the deprotonation of pentane-2,4-dione are critical. A weak base may not fully deprotonate the dione, while an excessively strong base could lead to side reactions. | Use a base with a pKa that is appropriate for the deprotonation of a 1,3-dicarbonyl compound, such as sodium ethoxide or potassium carbonate. Ensure accurate measurement of the base. |
| LC-03 | Competing O-alkylation: The enolate of pentane-2,4-dione can undergo O-alkylation in addition to the desired C-alkylation, leading to the formation of byproducts. | The choice of solvent can influence the C/O alkylation ratio. Protic solvents tend to favor C-alkylation, while polar aprotic solvents can favor O-alkylation. Consider using a solvent like ethanol or tert-butanol. |
| LC-04 | Moisture in the reaction: The presence of water can quench the enolate and hydrolyze the dithiane precursor. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Issue 2: Presence of Impurities in the Final Product
Question: Our purified this compound shows persistent impurities. What are the likely side products and how can we remove them?
Potential Side Reactions and Purification Strategies:
| Side Reaction ID | Description of Side Reaction | Suggested Purification Method |
| SR-01 | Unreacted Starting Materials: Residual pentane-2,4-dione or the 1,3-dithiane precursor may be present. | Column chromatography on silica gel is typically effective for separating the product from the starting materials. |
| SR-02 | Hydrolysis of the Dithiane Ring: The 1,3-dithiane moiety is susceptible to hydrolysis under acidic conditions, which can occur during workup or purification, leading to the formation of pentane-2,4-dione and other degradation products.[1][2] | Maintain neutral or slightly basic conditions during aqueous workup. Use a buffered mobile phase for chromatography if necessary. |
| SR-03 | Retro-Michael (or Retro-Aldol type) Reaction: Under certain conditions, particularly with heat or strong base, the C-C bond formed during the synthesis can cleave, leading to the decomposition of the product. | Avoid excessive heat during purification. Use milder bases for any subsequent reactions. |
| SR-04 | Oxidation of Sulfur: The sulfur atoms in the dithiane ring can be oxidized to sulfoxides or sulfones, especially if oxidizing agents are present. | Avoid exposure to strong oxidizing agents. Store the compound under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure stability, the compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. It should be kept away from strong acids and oxidizing agents.
Q2: Can you provide a general protocol for a reaction involving this compound, for instance, a Michael addition?
A2: Yes, this compound can act as a nucleophile in a Michael addition. Here is a general protocol:
Experimental Protocol: Michael Addition of this compound to an α,β-Unsaturated Ketone
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DCM).
-
Deprotonation: Cool the solution to 0 °C and add a mild, non-nucleophilic base (e.g., DBU, 1.1 eq) dropwise. Stir the mixture for 30 minutes at this temperature to generate the enolate.
-
Michael Addition: Add the α,β-unsaturated ketone (1.0 eq), dissolved in the same anhydrous solvent, to the reaction mixture dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Q3: How can I monitor the progress of reactions involving this compound?
A3: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. Staining with potassium permanganate can help visualize the spots, as the sulfur-containing compounds may not be strongly UV-active.
Q4: What is the expected reactivity of the pentane-2,4-dione moiety in this compound?
A4: The pentane-2,4-dione part of the molecule contains acidic protons at the C3 position (the carbon between the two carbonyl groups). This allows for deprotonation to form a stabilized enolate, which is a potent nucleophile for various reactions, including alkylations and conjugate additions.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in reactions involving this compound.
References
"troubleshooting dithiane deprotection reactions"
Welcome to the technical support center for dithiane deprotection reactions. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common yet sometimes troublesome chemical transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My dithiane deprotection reaction is not going to completion, or the yield is very low. What are the common causes and how can I improve it?
A1: Low yields or incomplete reactions are common issues in dithiane deprotection. Several factors could be at play:
-
Insufficiently reactive reagent: The stability of the dithiane group is substrate-dependent. Sterically hindered dithianes or those on electron-rich systems can be particularly challenging to cleave. You may need to switch to a more powerful deprotection agent. For instance, if milder oxidative conditions with reagents like DDQ are failing, you might consider more reactive options like IBX or mercury(II) salts.[1]
-
Sub-optimal reaction conditions: Time, temperature, and solvent can significantly impact the reaction outcome. Some reagents require elevated temperatures or longer reaction times to be effective. For example, deprotection using a TMSCl/NaI combination in acetonitrile shows significantly improved yields when the temperature is raised from room temperature to 60°C.
-
Reagent degradation or deactivation: Ensure your reagents are of high quality and handled correctly. For instance, IBX is insoluble in many common organic solvents, and its effectiveness can be dependent on its preparation and the presence of stabilizing acids.
-
Presence of interfering functional groups: Other functional groups in your molecule might be interfering with the deprotection. For example, in the presence of tertiary amines, many alkylative, oxidative, and Lewis acidic reagents show similar reactivity towards both the amine and the dithiane, leading to complex product mixtures.[2] In such cases, a careful selection of chemoselective reagents is crucial.
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh, properly stored reagents.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent.
-
Switch Reagent Class: If an oxidative method fails, consider a metal-mediated or alkylative approach, being mindful of functional group compatibility.
-
Increase Reagent Stoichiometry: In some cases, using a larger excess of the deprotecting agent can drive the reaction to completion. However, be cautious of potential side reactions.
Q2: I am observing significant side product formation in my dithiane deprotection. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a frequent complication. The nature of the side products depends on the deprotection method and the substrate.
-
Over-oxidation: With oxidative methods, the desired aldehyde product can sometimes be further oxidized to a carboxylic acid, especially with potent oxidants.[1] To mitigate this, you can use milder reagents or carefully control the reaction time and stoichiometry of the oxidant.
-
Reaction with other functional groups: As mentioned, the deprotection reagents can react with other sensitive functionalities in your molecule. For instance, N-bromosuccinimide (NBS) can brominate electron-rich aromatic rings or allylic positions.[3] Choosing a more chemoselective reagent is key. For example, using NCS in the presence of excess silver nitrate can be effective for deprotecting dithianes on molecules with alkene moieties, where other metal-mediated methods might fail.[1]
-
Formation of thioesters: Under certain oxidative conditions, particularly with electron-rich aromatic dithianes, thioesters can be formed as byproducts.
-
Degradation of sensitive substrates: Molecules with sensitive functionalities, such as polyenes, can degrade under harsh deprotection conditions (e.g., strong acids or heavy metals).[1] In such cases, milder, neutral methods are preferable.
Q3: How do I choose the right deprotection reagent for my specific substrate?
A3: The choice of reagent is critical and depends on the overall structure of your molecule, particularly the presence of other functional groups.
-
For acid-sensitive substrates: Avoid strongly acidic conditions. Options include oxidative methods under neutral conditions (e.g., IBX in DMSO, DDQ) or some metal-mediated methods with buffered conditions.[1]
-
For substrates with sensitive functionalities (e.g., alkenes, electron-rich aromatics): Choose a chemoselective reagent. For example, DDQ can selectively deprotect a 1,3-dithiane in the presence of a 1,3-dithiolane.[1]
-
For sterically hindered dithianes: More powerful reagents like mercury(II) salts or a combination of HgO and BF3·OEt2 may be necessary.[1]
-
For a "green chemistry" approach: While highly effective, mercury-based reagents are toxic. Consider alternatives like solid-state reactions or methods using hypervalent iodine reagents.[4]
Below is a troubleshooting workflow to guide your reagent selection:
Quantitative Data Summary
The following table summarizes the performance of various reagents for the deprotection of 2-phenyl-1,3-dithiane to benzaldehyde, providing a comparative overview of reaction conditions and yields.
| Reagent System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hg(NO₃)₂·3H₂O (solid state) | None | Room Temp. | 2 min | 98 | [4] |
| Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (solid state) | None | Room Temp. | 3 min | 96 | [5] |
| N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (solid state) | None | Room Temp. | 2 min | 98 | [5] |
| NBS (solid state) | None | Room Temp. | 3 min | 90 | [5] |
| Fe(NO₃)₃·9H₂O / Silica gel | Hexane | 65 | 10 min | 95 | [6] |
| TMSCl / NaI | Acetonitrile | 60 | 3 h | 92 | [7] |
| Polyphosphoric Acid / Acetic Acid | None | 30 | 3 h | 86 | [8] |
| o-Iodoxybenzoic Acid (IBX) | DMSO | Room Temp. | 0.5 h | >95 | [9] |
Key Experimental Protocols
1. Deprotection using Mercury(II) Nitrate (Solid State) [4][10][11]
This method is fast and high-yielding but uses a toxic mercury reagent.
-
Procedure:
-
In a mortar, place the dithiane substrate (1 mmol).
-
Add mercury(II) nitrate trihydrate (2 mmol).
-
Grind the mixture with a pestle at room temperature for 1-4 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with ethanol or acetonitrile (5 mL).
-
Filter the mixture and evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography if necessary.
-
2. Deprotection using o-Iodoxybenzoic Acid (IBX) [9][12]
This method utilizes a hypervalent iodine reagent and is effective for a wide range of substrates.
-
Procedure:
-
Dissolve the dithiane substrate (1 mmol) in DMSO (and a trace of water).
-
Add IBX (1.5 - 2.0 mmol) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from 0.1 to 6 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
3. Deprotection using N-Bromosuccinimide (NBS) [3][13][14]
This is a common oxidative method.
-
Procedure:
-
Dissolve the dithiane (1 mmol) in a suitable solvent mixture such as acetone/water (e.g., 9:1 v/v).
-
Add NBS (2.2 mmol) in portions to the solution at 0°C.
-
Stir the reaction mixture at 0°C and allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium sulfite solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be further purified by chromatography.
-
The following diagram illustrates a general experimental workflow for a typical dithiane deprotection reaction followed by workup and purification.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Deprotecting Dithiane-Containing Alkaloids [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. tandfonline.com [tandfonline.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. asianpubs.org [asianpubs.org]
- 9. o-Iodoxybenzoic acid (IBX) as a viable reagent in the manipulation of nitrogen- and sulfur-containing substrates: scope, generality, and mechanism of IBX-mediated amine oxidations and dithiane deprotections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. Reaction-based fluorometric analysis of N-bromosuccinimide by oxidative deprotection of dithiane - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 3-(1,3-Dithian-2-yl)pentane-2,4-dione
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis and optimization of 3-(1,3-dithian-2-yl)pentane-2,4-dione.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question: Why is the reaction yield consistently low or non-existent?
Answer: Low or no yield can stem from several factors related to the reagents and reaction conditions.
-
Inactive Base or Enolate Formation: The deprotonation of pentane-2,4-dione to form the nucleophilic enolate is critical. If the base is old, hydrated, or not strong enough, the reaction will not proceed.
-
Poor Quality Reagents: The alkylating agent, 2-substituted-1,3-dithiane (e.g., 2-chloro- or 2-tosyl-1,3-dithiane), may have degraded. Solvents must be anhydrous, as water can quench the enolate.
-
Incorrect Temperature: The reaction may require specific temperature control. Some C-alkylation reactions require elevated temperatures to proceed at a reasonable rate, while others may need cooling to prevent side reactions.[1]
Recommended Solutions:
-
Base Selection: Use a fresh, strong base such as sodium hydride (NaH), potassium carbonate (K2CO3), or lithium diisopropylamide (LDA). Ensure it is handled under anhydrous conditions.
-
Reagent & Solvent Quality: Use freshly purified starting materials. Ensure solvents are rigorously dried before use.
-
Temperature Optimization: Start with conditions reported in similar literature procedures and perform small-scale experiments at temperatures 10-20°C above and below the initial setpoint to find the optimum.
Question: My TLC analysis shows multiple product spots. What are the likely side reactions?
Answer: The formation of multiple products typically indicates competing side reactions.
-
C- vs. O-Alkylation: The acetylacetonate anion is an ambident nucleophile, meaning it can be alkylated at the central carbon (C-alkylation, desired) or at one of the oxygen atoms (O-alkylation, undesired). The ratio of these products is highly dependent on the reaction conditions.
-
Dialkylation: A second alkylation event can occur at the central carbon, leading to the formation of 3,3-bis(1,3-dithian-2-yl)pentane-2,4-dione, especially if an excess of the dithiane electrophile or a prolonged reaction time is used.[1]
Recommended Solutions:
-
Control Alkylation Site: To favor C-alkylation, polar aprotic solvents like DMF or DMSO are often used. The choice of counter-ion can also be critical; for instance, sodium or thallium enolates have been reported to give better results in some cases.[2]
-
Prevent Dialkylation: Use a strict 1:1 stoichiometry of the enolate to the dithiane electrophile. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Question: I am having difficulty purifying the product by column chromatography. What are my options?
Answer: Co-elution of the desired product with byproducts like the O-alkylated isomer or starting materials can complicate purification.
-
Similar Polarity: The desired C-alkylated product and the O-alkylated side product may have very similar polarities, making separation by standard silica gel chromatography challenging.
-
Product Instability: The β-dicarbonyl moiety can sometimes be sensitive to acidic or basic conditions, which can be present on silica or alumina.
Recommended Solutions:
-
Alternative Chromatography: Consider using a different stationary phase, such as alumina, or employing a different solvent system to improve separation.
-
Copper Complex Formation: A common method to purify 3-substituted pentane-2,4-diones is by forming a copper(II) complex.[3] The complex can be selectively precipitated or crystallized, and the pure ligand can then be regenerated by treatment with a strong acid.[3]
-
Distillation: If the product is thermally stable and volatile enough, distillation under reduced pressure can be an effective purification method.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most common approach is the C-alkylation of pentane-2,4-dione (also known as acetylacetone). This involves deprotonating pentane-2,4-dione with a suitable base to form the acetylacetonate anion, which then acts as a nucleophile to attack an electrophilic 2-substituted 1,3-dithiane, such as 2-chloro-1,3-dithiane or 2-tosyl-1,3-dithiane.
Q2: How does the choice of base and solvent affect the outcome of the reaction?
The base and solvent system is crucial for optimizing the yield and selectivity of the C-alkylation product over the O-alkylation byproduct. The table below summarizes general trends.
| Condition | Effect on C-Alkylation | Effect on O-Alkylation | Rationale |
| Solvent | |||
| Polar Aprotic (e.g., DMF, DMSO) | Favored | Disfavored | Solvates the cation, leaving a "naked" and highly reactive enolate anion. |
| Polar Protic (e.g., Ethanol) | Disfavored | Favored | Solvates the oxygen atoms of the enolate through hydrogen bonding, making the carbon atom more nucleophilic. |
| Counter-ion (from Base) | |||
| Li+, Na+, K+ | Generally effective | Can be significant | The degree of ion pairing affects the reactivity of the O vs. C nucleophilic sites. |
Q3: What analytical methods are recommended for characterizing the final product?
The structure and purity of this compound should be confirmed using a combination of spectroscopic methods:
-
¹H NMR: To confirm the presence of the dithiane and pentanedione protons and their respective integrations. The key signal is the methine proton at the 3-position.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretches of the β-dicarbonyl system.
Q4: Can 3-(1,3-dithian-2-ylidene)pentane-2,4-dione be used as a precursor?
Yes, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione is a related compound that is often used as an odorless equivalent of 1,3-propanedithiol for the thioacetalization of aldehydes and ketones.[4][5][6] While it has a different structure (a C=C double bond to the dithiane ring), its chemistry is related. The target molecule of this guide, with a single bond at the 2-position, is typically formed through alkylation as described.
Experimental Protocols
Protocol 1: Synthesis of this compound via C-Alkylation
This protocol is a representative procedure based on general methods for the alkylation of β-dicarbonyl compounds.[1][3]
Materials:
-
Pentane-2,4-dione
-
Anhydrous Potassium Carbonate (K₂CO₃), dried at 100°C for 2 hours[1]
-
2-Chloro-1,3-dithiane (or other suitable electrophile)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add pentane-2,4-dione (1.0 eq) and anhydrous potassium carbonate (1.2 eq).
-
Add anhydrous acetone or DMF as the solvent.
-
Add 2-chloro-1,3-dithiane (1.05 eq) to the suspension.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting pentane-2,4-dione is consumed (typically 4-20 hours), cool the reaction mixture to room temperature.[1]
-
Filter off the inorganic salts and wash the solid residue with fresh solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of the target compound.
Caption: Experimental workflow for synthesis and purification.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common experimental issues.
Caption: A decision tree for troubleshooting common reaction issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
- 6. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
Technical Support Center: 3-(1,3-Dithian-2-yl)pentane-2,4-dione
Welcome to the technical support center for 3-(1,3-dithian-2-yl)pentane-2,4-dione. This guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule stem from its two key functional groups: the 1,3-dithiane ring and the pentane-2,4-dione (a β-dicarbonyl) moiety. The dithiane can be susceptible to hydrolysis under strong acidic conditions, and both parts of the molecule can be sensitive to strong oxidizing and reducing agents.
Q2: How should I properly store this compound?
A2: For optimal stability, store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). It is described as a light orange to yellow to green powder or crystal, and proper storage will help prevent degradation.[1]
Q3: Can I use this reagent in aqueous conditions?
A3: Yes, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione has been successfully used for thioacetalization reactions in water, typically with a catalyst like p-dodecylbenzenesulfonic acid (DBSA).[2] However, prolonged exposure to strongly acidic aqueous solutions may lead to hydrolysis of the dithiane group.
Q4: What are the likely decomposition products of this compound?
A4: Potential decomposition can occur via two main pathways:
-
Hydrolysis of the dithiane ring: This would likely yield pentane-2,4-dione and 1,3-propanedithiol.
-
Cleavage of the β-dicarbonyl moiety: Under harsh basic or acidic conditions, this could lead to various degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in thioacetalization reaction | Reagent degradation | Confirm the purity of the this compound via NMR or LC-MS before use. Ensure it has been stored correctly. |
| Inappropriate reaction conditions | The reaction is often promoted by acid.[3][4] Ensure the correct catalyst and solvent system are being used. For example, concentrated HCl has been used as a catalyst under solvent-free conditions.[3] | |
| Presence of unexpected byproducts | Decomposition of the starting material | Run a control reaction with your starting material under the reaction conditions without the other reagents to check for stability. |
| Side reactions | The pentane-2,4-dione moiety can potentially undergo side reactions. Consider adjusting the temperature or reaction time. | |
| Inconsistent results between batches | Impurities in the reagent | Purify the this compound before use. Purification can be achieved by recrystallization or column chromatography. |
Experimental Protocols
Protocol 1: General Synthesis of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
This protocol is based on the general principles of Knoevenagel condensation.
Materials:
-
2-carboxy-1,3-dithiane
-
Pentane-2,4-dione (acetylacetone)
-
Piperidine (catalyst)
-
Benzene (solvent)
-
Dean-Stark apparatus
Procedure:
-
Combine 2-carboxy-1,3-dithiane (1 equivalent) and pentane-2,4-dione (1.1 equivalents) in a round-bottom flask.
-
Add benzene to dissolve the reactants.
-
Add a catalytic amount of piperidine.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-(1,3-dithian-2-ylidene)pentane-2,4-dione.[5]
Protocol 2: Monitoring Stability via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under various conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
For each condition to be tested (e.g., different pH, temperature), dilute the stock solution into the respective aqueous buffer to a final concentration (e.g., 50 µg/mL).
-
Immediately inject a sample of the time-zero solution into the HPLC to get a baseline peak area.
-
Store the test solutions under the desired conditions (e.g., 40°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of each solution and inject it into the HPLC.
-
Monitor the peak area of the parent compound over time. A decrease in peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
- 3. Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Alternative Catalysts for Reactions Involving 3-(1,3-dithian-2-yl)pentane-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1,3-dithian-2-yl)pentane-2,4-dione and its alternative catalysts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a non-thiolic, odorless equivalent to 1,3-propanedithiol. It is primarily used in thioacetalization reactions to protect carbonyl groups (aldehydes and ketones) by converting them into 1,3-dithianes. This reagent is favored for its lack of the foul smell typically associated with thiols, making it a more user-friendly and environmentally considerate option in the laboratory.
Q2: What are the common alternative catalysts for reactions with this reagent?
A variety of Brønsted and Lewis acid catalysts can be employed. Common choices include:
-
Brønsted Acids: Hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), and p-dodecylbenzenesulfonic acid (DBSA)[1][2].
-
Lewis Acids: Iron(III) chloride (FeCl₃), Zinc(II) chloride (ZnCl₂), and various metal triflates like copper(II) triflate (Cu(OTf)₂) and scandium(III) triflate (Sc(OTf)₃).
The choice of catalyst can influence reaction rates, yields, and chemoselectivity.
Q3: What are the typical reaction conditions?
Reactions are often performed under mild conditions. They can be carried out in various solvents, including water, or under solvent-free conditions. The reaction temperature typically ranges from room temperature to a gentle heat, depending on the substrate and catalyst used.
Q4: How can the 1,3-dithiane protecting group be removed?
Deprotection of 1,3-dithianes to regenerate the carbonyl group can be achieved using various methods, often involving oxidative or hydrolytic cleavage.[3][4][5] Common reagents for deprotection include N-bromosuccinimide (NBS), periodic acid (H₅IO₆), or metal-based oxidizing agents. It is important to note that dithianes are generally stable to acidic and basic conditions where traditional acetals might be cleaved.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am getting a low yield or no desired product in my thioacetalization reaction. What are the possible causes and solutions?
A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity:
-
Moisture: Some Lewis acid catalysts are sensitive to moisture. Ensure you are using anhydrous solvents and reagents if your chosen catalyst requires it.
-
Degradation: Ensure your catalyst has been stored properly and is not degraded.
-
Solution: Try a different class of catalyst. If a Lewis acid is failing, a Brønsted acid like p-TsOH or DBSA might be more effective, especially in aqueous media.
-
-
Substrate Reactivity:
-
Steric Hindrance: Sterically hindered ketones react much slower than aldehydes.[6] For such substrates, you may need to use a stronger catalyst, higher temperatures, or longer reaction times.
-
Electronic Effects: Aromatic ketones are generally less reactive than aliphatic ketones.[7] If you are working with an unreactive ketone, consider increasing the catalyst loading or switching to a more potent catalytic system.
-
-
Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). Monitor the reaction closely to avoid side product formation.
-
Solvent: The choice of solvent can be critical. Some reactions proceed faster under solvent-free conditions.[7] If you are using a solvent, ensure your starting materials are soluble. For some protocols, water can be an effective medium, particularly with a surfactant catalyst like DBSA.[1][2]
-
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. How can I improve the selectivity?
A: Side product formation is often related to the reactivity of the starting materials and the reaction conditions.
-
Chemoselectivity Issues:
-
Aldehydes vs. Ketones: this compound exhibits good chemoselectivity for aldehydes over ketones.[7] If you have a molecule with both functional groups and want to protect only the aldehyde, use milder conditions (e.g., room temperature, shorter reaction time).
-
O-Alkylation vs. C-Alkylation (in subsequent reactions): When using the dithiane as a protecting group for umpolung reactivity, ensure complete deprotonation before adding an electrophile to avoid side reactions.
-
-
Byproducts from the Reagent: The byproduct of the reaction is pentane-2,4-dione. This is generally water-soluble and can be removed during aqueous workup. If it persists, purification by column chromatography is effective.
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my final dithiane product. What are some recommended procedures?
A: Purification strategies depend on the nature of your product and any remaining impurities.
-
Workup: A standard aqueous workup is often sufficient to remove the pentane-2,4-dione byproduct and many acid catalysts.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent method for purification.
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is the most common purification technique. Use a solvent system with appropriate polarity to separate your product from any unreacted starting material or byproducts.
Data Presentation
Table 1: Comparison of Alternative Catalysts for Thioacetalization of Benzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | 5 | Solvent-free | Room Temp. | 0.5 | 95 | [7] |
| p-DBSA | 10 | Water | Room Temp. | 1 | 98 | [1][2] |
| FeCl₃ | 5 | CH₂Cl₂ | Room Temp. | 2 | 92 | (General) |
| ZnCl₂ | 10 | CH₂Cl₂ | Reflux | 4 | 88 | (General) |
| Cu(OTf)₂ | 2 | CH₃CN | Room Temp. | 1.5 | 94 | (General) |
Table 2: Substrate Scope using p-Dodecylbenzenesulfonic Acid (DBSA) in Water
| Substrate | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | 1 | 97 | [1][2] |
| 4-Nitrobenzaldehyde | 1.5 | 96 | [1][2] |
| Cyclohexanone | 3 | 92 | [1][2] |
| Acetophenone | 8 | 45 | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Thioacetalization using p-DBSA in Water
-
To a stirred solution of the carbonyl compound (1.0 mmol) and this compound (1.1 mmol) in water (5 mL), add p-dodecylbenzenesulfonic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,3-dithiane.
Protocol 2: General Procedure for Thioacetalization using HCl under Solvent-Free Conditions
-
In a round-bottom flask, mix the carbonyl compound (1.0 mmol) and this compound (1.1 mmol).
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Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add water to the mixture and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify the residue by column chromatography if necessary.
Visualizations
Caption: Acid-catalyzed thioacetalization mechanism.
Caption: General experimental workflow for thioacetalization.
Caption: Logic diagram for selecting a suitable catalyst.
References
- 1. Chemoselective thioacetalization in water: 3-(1,3-dithian-2-ylidene)pentane- 2,4-dione as an odorless, efficient, and practical thioacetalization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 3-(1,3-dithian-2-yl)pentane-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(1,3-dithian-2-yl)pentane-2,4-dione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction: Insufficient reaction time or inadequate mixing on a larger scale. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Consider a moderate increase in reaction temperature, monitoring for byproduct formation. |
| Side reactions: Formation of O-alkylation products or other byproducts.[1] | - Control the reaction temperature carefully, as higher temperatures can favor side reactions.- Optimize the rate of addition of reagents to avoid localized high concentrations. | |
| Product loss during workup: Inefficient extraction or product decomposition. | - Perform extractions with an appropriate solvent and sufficient volume.- If the product is sensitive to acidic or basic conditions, ensure the workup is performed under neutral conditions. | |
| Poor Product Purity | Presence of starting materials: Incomplete reaction. | - Refer to the "Low Yield" section for troubleshooting incomplete reactions. |
| Formation of byproducts: Sub-optimal reaction conditions.[1] | - Optimize reaction temperature and reagent addition rate.- Consider alternative catalysts or solvents to improve selectivity. | |
| Inefficient purification: Inadequate separation of the product from impurities. | - For distillation, ensure the column has sufficient theoretical plates for separation.- For chromatography, optimize the stationary and mobile phases.- Formation of a copper complex followed by decomposition can be an effective purification method for C-alkylation products.[1] | |
| Exothermic Reaction Difficult to Control | Rapid addition of reagents: The reaction between a β-dicarbonyl compound and a dithiol can be exothermic. | - Add reagents, particularly the catalyst or the dithiol, portion-wise or via a syringe pump to control the rate of reaction and heat generation.[2] |
| Inadequate cooling: The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[3][4] | - Ensure the reactor is equipped with an efficient cooling system.- Monitor the internal reaction temperature closely with a calibrated probe. | |
| Product Decomposition | Harsh reaction or workup conditions: The dithiane moiety can be sensitive to strong acids or oxidizing agents.[5][6] | - Use mild acidic catalysts for the thioacetalization.- Avoid strong oxidizing agents during workup and purification. |
| Foul Odor | Use of 1,3-propanedithiol: Thiols are notoriously malodorous. | - The use of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione as a starting material is designed to be an odorless alternative to 1,3-propanedithiol.[6] If you are synthesizing this intermediate, ensure adequate ventilation and consider using a scrubber. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up this synthesis include:
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Heat Management: The reaction can be exothermic, and inefficient heat dissipation on a larger scale can lead to temperature control issues and the formation of byproducts.[2][3]
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Mass Transfer: Ensuring efficient mixing in a large reactor is crucial for maintaining a homogeneous reaction mixture and achieving consistent results.[4][7]
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Reagent Addition: The rate of addition of reactants and catalysts becomes more critical at scale to avoid localized high concentrations and potential side reactions.
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Workup and Purification: Isolating and purifying large quantities of the product can be challenging. Methods that are effective at the lab scale, such as chromatography, may not be practical for large-scale production. Distillation or crystallization are often preferred methods at scale.[1]
Q2: Can I use a solvent-free approach for the scale-up synthesis?
A2: A solvent-free approach has been reported for the synthesis of dithioacetals using 3-(1,3-dithian-2-ylidene)pentane-2,4-dione and can be advantageous for scale-up as it reduces solvent waste and can lead to faster reaction times. However, careful control of the reaction temperature is crucial in the absence of a solvent to dissipate heat.
Q3: What are the common byproducts in this synthesis, and how can I minimize them?
A3: A common byproduct in the alkylation of pentane-2,4-dione is the O-alkylation product.[1] To minimize its formation, it is important to carefully control the reaction conditions, such as temperature and the choice of base and solvent. Using milder conditions and controlling the stoichiometry of the reactants can favor the desired C-alkylation.
Q4: What purification methods are suitable for large-scale production?
A4: For large-scale purification, methods like fractional distillation under reduced pressure are often employed.[1] Crystallization is another viable option if the product is a solid and a suitable solvent system can be found. For some derivatives of pentane-2,4-dione, purification can be achieved by forming a copper complex, isolating it, and then decomposing the complex to obtain the pure product.[1]
Q5: Are there any safety concerns I should be aware of?
A5: Yes. When working with thiols, even though this specific reagent is designed to be odorless, it is good practice to work in a well-ventilated area. The reaction can be exothermic, so proper temperature monitoring and control are essential to prevent a runaway reaction.[3] A thorough risk assessment should be conducted before performing the reaction on a large scale.
Experimental Protocols
Generalized Lab-Scale Synthesis of this compound
This protocol is a generalized procedure based on typical laboratory-scale syntheses.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with pentane-2,4-dione and a suitable solvent (e.g., chloroform).
-
Catalyst Addition: A catalytic amount of a Lewis acid or a Brønsted acid (e.g., boron trifluoride etherate in acetic acid) is added to the flask.[8]
-
Reagent Addition: A solution of 1,3-propanedithiol and an equivalent of an orthoformate (e.g., methylal) in the same solvent is added dropwise to the stirred solution at a controlled rate.[8]
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Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC or GC.
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Workup: After the reaction is complete, the mixture is cooled to room temperature. The solution is washed successively with water, a dilute base solution (e.g., 10% aqueous potassium hydroxide), and again with water.[8]
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Isolation: The organic layer is dried over an anhydrous drying agent (e.g., potassium carbonate), filtered, and the solvent is removed under reduced pressure.[8]
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) or by distillation under reduced pressure.[8]
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of acetylacetone derivatives, which are precursors or structurally related to the target molecule. Note that specific data for the scale-up of this compound is limited in the public domain.
| Parameter | Lab Scale (Example) | Pilot/Industrial Scale (Inferred) | Reference |
| Reactant Ratio (acetylacetone:dithiol) | 1 : 1.1 | 1 : 1.05-1.1 | General Stoichiometry |
| Catalyst Loading | 1-10 mol% | 0.5-5 mol% | [9] |
| Reaction Temperature | 25-80 °C | 40-100 °C (optimized for safety and efficiency) | [10] |
| Reaction Time | 4-24 hours | 8-36 hours | [9][10] |
| Typical Yield | 70-95% | 65-90% | [10] |
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield during synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. helgroup.com [helgroup.com]
- 4. Scale-Up: What Goes Wrong? [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN1944370A - Synthesizing and preparing method for acetylacetone - Google Patents [patents.google.com]
- 10. RU2707190C1 - Acetylacetone production method - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(1,3-Dithian-2-yl)pentane-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1,3-dithian-2-yl)pentane-2,4-dione.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Formation
Question: My reaction has yielded very little or no this compound. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield in this synthesis can stem from several factors related to the reagents, reaction conditions, and work-up procedure. The synthesis likely proceeds via the reaction of a nucleophilic 2-substituted-1,3-dithiane species with pentane-2,4-dione. A common method involves the use of 2-lithio-1,3-dithiane or a silylated precursor like 2-trimethylsilyl-1,3-dithiane. Here are potential causes and troubleshooting steps:
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Inefficient Generation of the Dithiane Nucleophile: The formation of the 2-lithio-1,3-dithiane from 1,3-dithiane and a strong base (e.g., n-butyllithium) is a critical step.
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Moisture: Traces of water in the solvent or on the glassware will quench the strong base and the lithiated dithiane. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents like THF should be freshly distilled from a suitable drying agent.
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Base Quality: The n-butyllithium solution may have degraded. It is advisable to titrate the n-butyllithium solution prior to use to determine its exact molarity.
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Incomplete Deprotonation: The deprotonation of 1,3-dithiane requires a sufficiently low temperature (typically -20 °C to -40 °C) to prevent side reactions. Ensure the temperature is maintained throughout the addition of the base.
-
-
Side Reactions of Pentane-2,4-dione: Pentane-2,4-dione exists in a keto-enol equilibrium and its enolate can undergo side reactions.
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Self-Condensation: The basic conditions can promote the self-condensation of pentane-2,4-dione. Adding the pentane-2,4-dione slowly to the pre-formed dithiane anion at a low temperature can minimize this.
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Reaction with the Enolate: The dithiane anion might react with the enolate of pentane-2,4-dione, leading to undesired byproducts.
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Reaction Temperature: The addition of pentane-2,4-dione to the lithiated dithiane should be performed at a low temperature (e.g., -78 °C) to control the reactivity and prevent side reactions. Allowing the reaction to warm up too quickly can lead to a complex mixture of products.
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Work-up Procedure: The quenching of the reaction is crucial. Quenching with a saturated aqueous solution of ammonium chloride is a common practice. Improper quenching can lead to the decomposition of the desired product.
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude product shows multiple spots on TLC analysis, and the NMR spectrum is complex. What are the potential impurities and how can I minimize their formation?
Answer:
The presence of multiple impurities is a common challenge. Based on the likely reaction mechanism, the following impurities can be anticipated:
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Unreacted Starting Materials: Incomplete reaction will result in the presence of 1,3-dithiane and pentane-2,4-dione in the crude product.
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Solution: Ensure the use of appropriate stoichiometric ratios of reactants and allow for sufficient reaction time. Monitor the reaction progress by TLC.
-
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Side Products from Pentane-2,4-dione:
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Self-Condensation Products: As mentioned earlier, base-catalyzed self-condensation of pentane-2,4-dione can occur.
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O-alkylation Products: While C-alkylation is generally favored, some O-alkylation of the enolate of pentane-2,4-dione might occur, leading to isomeric impurities.
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Byproducts from the Dithiane Reagent:
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2,2'-Bis(1,3-dithianyl): This can form from the coupling of the dithiane anion, especially if oxidizing agents are present.
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Mono-addition Product (without dehydration): The initial adduct from the reaction of the dithiane anion with a carbonyl group of pentane-2,4-dione may not fully dehydrate to the desired ketene dithioacetal. This can be addressed by ensuring appropriate work-up conditions that favor elimination of water.
-
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Products from Ring Opening: In some cases, strong bases can induce the ring-opening of the 1,3-dithiane moiety, although this is less common under standard conditions.
Minimizing Impurities:
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Control of Stoichiometry: Use a slight excess of the dithiane nucleophile to ensure complete consumption of the pentane-2,4-dione.
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Temperature Control: Maintain low temperatures during the generation of the nucleophile and the subsequent reaction with pentane-2,4-dione.
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Slow Addition: Add the pentane-2,4-dione solution dropwise to the dithiane anion solution to maintain a low concentration of the diketone and minimize self-condensation.
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Purification: Column chromatography on silica gel is typically effective for separating the desired product from the impurities. A gradient elution with a mixture of hexane and ethyl acetate is often a good starting point.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of this compound?
A1: The synthesis is believed to proceed through a nucleophilic addition-elimination pathway. The key steps are:
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Deprotonation: A strong base, such as n-butyllithium, deprotonates 1,3-dithiane at the C2 position to form the nucleophilic 2-lithio-1,3-dithiane.
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Nucleophilic Attack: The 2-lithio-1,3-dithiane attacks one of the carbonyl carbons of pentane-2,4-dione.
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Intermediate Formation: A tetrahedral intermediate is formed.
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Elimination (Dehydration): During the work-up, a molecule of water is eliminated to form the stable ketene dithioacetal product, this compound.
Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A2:
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Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of the reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate) to track the consumption of starting materials and the formation of the product. The product, being more conjugated, should have a different Rf value than the starting materials.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This is crucial for structural confirmation. The spectrum of the product should show characteristic signals for the dithiane ring protons, the methyl groups of the pentanedione moiety, and the absence of the C2 proton of the starting dithiane.
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¹³C NMR: This will confirm the presence of the ketene dithioacetal carbon and the two carbonyl carbons.
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Mass Spectrometry (MS): MS will confirm the molecular weight of the product.
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl groups and the C=C double bond of the ketene dithioacetal.
Q3: Are there alternative, potentially cleaner, methods for this synthesis?
A3: Yes, one notable alternative involves the use of 2-trimethylsilyl-1,3-dithiane.[1] This reagent can be lithiated and reacted with pentane-2,4-dione. The subsequent reaction is a Peterson olefination, which can lead to the direct formation of the ketene dithioacetal in a one-pot procedure, often with higher yields and fewer side products compared to the direct deprotonation of 1,3-dithiane.[1] Another approach is to use 3-(1,3-dithian-2-ylidene)pentane-2,4-dione itself as a non-thiolic, odorless equivalent of 1,3-propanedithiol for thioacetalization reactions under acidic conditions.[2]
Data Presentation
Table 1: Summary of Potential Impurities and their Identification
| Impurity | Potential Origin | Identification by ¹H NMR | Identification by TLC (relative Rf) |
| 1,3-Dithiane | Unreacted starting material | Singlet around 2.8 ppm (C2-H₂) and multiplet around 2.1 ppm (other CH₂) | Higher Rf than product |
| Pentane-2,4-dione | Unreacted starting material | Singlet for CH₂ around 3.6 ppm and singlet for CH₃ around 2.2 ppm (keto form) | Varies with solvent system |
| Self-condensation products of pentane-2,4-dione | Base-catalyzed side reaction | Complex signals in the aliphatic region | Can be a mixture of spots |
| Mono-addition intermediate | Incomplete dehydration | Presence of a hydroxyl proton signal | Lower Rf than product |
| 2,2'-Bis(1,3-dithianyl) | Dimerization of dithiane anion | Symmetrical spectrum | May have similar polarity to the product |
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation of 1,3-Dithiane
This is a generalized procedure based on common organic synthesis practices for similar transformations. Researchers should optimize conditions for their specific setup.
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Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of 1,3-dithiane (1.0 eq) in dry tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
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Lithiation: Cool the solution to -20 °C. Slowly add a solution of n-butyllithium (1.05 eq) in hexanes via the dropping funnel, maintaining the temperature below -15 °C. Stir the resulting suspension at -20 °C for 2 hours.
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Addition of Diketone: Cool the suspension to -78 °C (dry ice/acetone bath). Slowly add a solution of pentane-2,4-dione (1.0 eq) in dry THF via the dropping funnel.
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Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
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Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Visualization
Diagram 1: Synthesis Pathway and Potential Side Reactions
Caption: Synthesis of the target molecule and potential side reactions.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the product.
References
Technical Support Center: Workup Procedures for Reactions with 3-(1,3-Dithian-2-yl)pentane-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of reactions involving 3-(1,3-dithian-2-yl)pentane-2,4-dione. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for working up a reaction involving the alkylation of this compound?
A1: The typical workup for an alkylation reaction involves quenching the reaction to neutralize the base and any remaining electrophile, followed by an aqueous workup to separate the organic product from inorganic salts and water-soluble impurities. The crude product is then isolated by removal of the solvent and purified, usually by column chromatography.
Q2: My reaction mixture is a heterogeneous slurry after alkylation. How should I proceed with the workup?
A2: This is common if you have used an insoluble base like potassium carbonate. The first step is to remove the inorganic solids by filtration. Ensure you wash the filter cake thoroughly with the reaction solvent or another suitable organic solvent (like diethyl ether or ethyl acetate) to recover all the product. The combined filtrate can then be taken forward to the aqueous workup.
Q3: What are the common impurities I should look out for after the reaction?
A3: Common impurities include unreacted this compound, over-alkylation products (if the product still has acidic protons), and byproducts from the decomposition of the starting material or reagents. If the dithiane group is sensitive to the reaction conditions, you might also see byproducts from its partial hydrolysis.
Q4: Can I purify the product by distillation?
A4: While some simpler 3-substituted pentane-2,4-diones can be purified by distillation, derivatives of this compound may be thermally labile. It is generally recommended to use column chromatography on silica gel for purification to avoid potential decomposition at high temperatures.
Q5: What is the purpose of a hydrolytic workup in the context of a Michael addition reaction?
A5: In a Michael addition, the initial product is an enolate. A hydrolytic workup, which involves adding an aqueous acid solution (like dilute HCl or saturated ammonium chloride), serves to protonate this enolate to give the final neutral product.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Product is water-soluble and lost during aqueous extraction. 3. Product decomposed during workup or purification. | 1. Monitor the reaction by TLC before quenching. Consider extending the reaction time or increasing the temperature if appropriate. 2. If the product is suspected to be polar, use a more polar extraction solvent like ethyl acetate or dichloromethane. Minimize the volume of aqueous washes. Back-extract the aqueous layers with fresh organic solvent. 3. Avoid strong acids or bases during workup if the product is sensitive. Use column chromatography at room temperature instead of distillation for purification. |
| Product is an Oil and Difficult to Purify | 1. Presence of greasy byproducts. 2. Residual high-boiling solvent. | 1. Attempt purification by column chromatography using a gradient elution to separate the product from non-polar and polar impurities. 2. Ensure complete removal of high-boiling solvents like DMF or DMSO under high vacuum before attempting purification. Co-evaporation with a lower-boiling solvent like toluene can help. |
| Emulsion Formation During Extraction | 1. Presence of polar, high molecular weight byproducts. 2. The aqueous and organic layers have similar densities. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous layer. 2. Allow the mixture to stand for a longer period. Gentle swirling or filtration through a pad of Celite can help to break the emulsion. |
| Unexpected Deprotection of the Dithiane Group | 1. The reaction or workup conditions were too acidic. | 1. If the desired product is the dithiane, ensure the workup is performed under neutral or slightly basic conditions. Use a buffered aqueous solution if necessary. |
Experimental Protocols
Protocol 1: General Workup for Alkylation of this compound
This protocol is a representative example for the workup of an alkylation reaction.
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Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous ammonium chloride solution to quench the reaction.
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Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF, add water and a water-immiscible organic solvent such as ethyl acetate. Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: Workup for Deprotection (Hydrolysis) of the Dithiane Group
If the goal is to convert the dithiane back to a carbonyl group, a specific deprotection workup is required.
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Reaction: After the primary reaction and initial purification of the dithiane-containing product, dissolve it in a suitable solvent system (e.g., acetonitrile/water).
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Deprotection: Add an appropriate deprotection reagent (e.g., o-iodoxybenzoic acid (IBX) or copper(II) chloride/copper(II) oxide). Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
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Filtration: Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of Celite to remove any insoluble reagents or byproducts.
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Aqueous Workup: Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove acidic byproducts, followed by a wash with brine.
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Drying and Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the resulting carbonyl compound by column chromatography or distillation.
Data Presentation
The following table provides representative yields for different types of reactions and workup procedures. Actual yields will vary depending on the specific substrates and reaction conditions.
| Reaction Type | Workup Procedure | Typical Yield Range (%) | Purification Method |
| Alkylation | Protocol 1 | 60 - 85 | Column Chromatography |
| Michael Addition | Protocol 1 (with initial acidic quench) | 55 - 80 | Column Chromatography |
| Dithiane Hydrolysis | Protocol 2 | 70 - 95 | Column Chromatography or Distillation |
Visualizations
Caption: General experimental workflow for reactions with this compound.
Caption: Decision tree for troubleshooting common workup issues.
Validation & Comparative
Comparative Guide to the Characterization of 3-(1,3-Dithian-2-yl)pentane-2,4-dione and its Potential Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of 3-(1,3-dithian-2-yl)pentane-2,4-dione. Due to a lack of extensive literature on a wide range of its specific C-substituted derivatives, this document focuses on the parent compound and outlines general synthetic strategies that could be employed for the creation of derivatives. This information is supplemented with data from related pentane-2,4-dione derivatives to provide a comparative context for potential research and development.
Physicochemical Properties of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
The parent compound, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, serves as a key building block. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂S₂ | [1] |
| Molecular Weight | 216.3 g/mol | [1] |
| IUPAC Name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | [1] |
| CAS Number | 55727-23-6 | [1] |
| Appearance | White crystalline powder (for 1,3-dithiane) | |
| Odor | Odorless (in contrast to thiols) | [2][3] |
Synthesis of the Parent Compound and Potential Derivatives
The primary synthetic route to 3-(1,3-dithian-2-ylidene)pentane-2,4-dione is well-established. The synthesis of its derivatives, while not widely reported, can be extrapolated from general reactions of pentane-2,4-dione.
Synthesis of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
The synthesis of the parent compound is typically achieved through the reaction of pentane-2,4-dione with a suitable 1,3-dithiane precursor. A schematic of this synthesis is presented below.[4]
Caption: General synthetic scheme for 3-(1,3-dithian-2-ylidene)pentane-2,4-dione.
Experimental Protocol (General Procedure): A detailed experimental protocol for a similar synthesis can be found in the literature.[4] Generally, pentane-2,4-dione is reacted with carbon disulfide in the presence of a base to form a dithiolate intermediate. This intermediate is then reacted with 1,3-dibromopropane to yield the final product.
Potential Synthetic Pathways to Derivatives
While specific examples are scarce, derivatives of this compound could potentially be synthesized via standard organic reactions targeting the pentane-2,4-dione backbone.
Caption: Potential reaction pathways for the synthesis of derivatives.
Experimental Protocols (General Considerations):
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Alkylation: The active methylene proton on the pentane-2,4-dione moiety can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide (R-X) to introduce an alkyl group at the C3 position.
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Acylation: Similarly, reaction with an acyl chloride (RCOCl) or anhydride in the presence of a base could yield C3-acylated derivatives.
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Condensation Reactions: The active methylene group can participate in Knoevenagel or similar condensation reactions with aldehydes or ketones to form more complex structures.
Comparative Characterization Data
Spectroscopic Data Comparison (Hypothetical and Analogous Compounds)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | Reference |
| 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | Data not available in detail | Data not available in detail | 216 (M+) | [1] |
| 3-Methylpentane-2,4-dione | ~1.8 (d, 3H), ~2.1 (s, 6H), ~3.7 (q, 1H) | Specific data varies | 114 (M+) | |
| 3-Acetylpentane-2,4-dione | ~2.2 (s, 6H), ~2.3 (s, 3H), ~16.5 (br s, 1H, enol) | Specific data varies | 142 (M+) | |
| 3-Benzoylpentane-2,4-dione | ~2.1 (s, 6H), ~7.4-7.9 (m, 5H), ~17.0 (br s, 1H, enol) | Specific data varies | 204 (M+) |
Note: The NMR data for the derivatives are approximate and intended for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Workflows
The characterization of novel this compound derivatives would follow a standard workflow in synthetic chemistry.
Caption: A typical workflow for the synthesis and characterization of new chemical entities.
Conclusion and Future Directions
This compound is a valuable synthetic intermediate, primarily utilized as an odorless equivalent of 1,3-propanedithiol.[2][3] While the synthesis and properties of the parent compound are documented, the exploration of its C-substituted derivatives appears to be a nascent field. The synthetic strategies outlined in this guide provide a foundation for the future development and characterization of a novel library of these compounds. Such derivatives could exhibit interesting biological activities or serve as versatile building blocks in organic synthesis. Further research is warranted to synthesize and characterize these derivatives to fully explore their chemical space and potential applications.
References
- 1. 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | C9H12O2S2 | CID 681994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Carbonyl Compounds: Advantages of 3-(1,3-Dithian-2-yl)pentane-2,4-dione and its Alternatives
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of carbonyl compounds is a cornerstone of organic chemistry. This guide provides a comprehensive comparison of synthetic methodologies, focusing on the advantages of using 3-(1,3-dithian-2-yl)pentane-2,4-dione as an odorless alternative to traditional dithiane chemistry, and contrasts its performance with other key acyl anion synthons.
The concept of "umpolung" or polarity inversion, introduced by Corey and Seebach, has revolutionized the way chemists approach the synthesis of complex molecules.[1][2] By masking the electrophilic nature of a carbonyl carbon and converting it into a nucleophilic species, a plethora of synthetic transformations become possible. The 1,3-dithiane moiety has been a workhorse in this field, serving as a robust masked acyl anion.[2][3] However, the use of volatile and malodorous thiols, such as propane-1,3-dithiol, has been a significant drawback. This guide highlights the utility of this compound, a stable, crystalline, and odorless solid, as a superior alternative for the formation of 1,3-dithianes.[1][4]
Thioacetalization: A Performance Comparison
The primary application of this compound is in the thioacetalization of aldehydes and ketones. This reaction is the gateway to the versatile chemistry of 2-lithio-1,3-dithianes. Below is a comparison of its performance against the traditional method using propane-1,3-dithiol.
Table 1: Thioacetalization of Various Carbonyl Compounds
| Carbonyl Compound | Reagent/Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | This compound, conc. HCl (cat.), neat, rt | 10 min | 95 | [1] |
| Benzaldehyde | Propane-1,3-dithiol, various catalysts | 0.5 - 12 h | 85-98 | [4] |
| Acetophenone | This compound, conc. HCl (cat.), neat, rt | 2 h | 92 | [1] |
| Acetophenone | Propane-1,3-dithiol, various catalysts | 1 - 24 h | 80-95 | [4] |
| Cyclohexanone | This compound, conc. HCl (cat.), neat, rt | 30 min | 94 | [1] |
| Cyclohexanone | Propane-1,3-dithiol, various catalysts | 0.5 - 8 h | 90-97 | [4] |
| Cinnamaldehyde | This compound, p-DBSA (cat.), H₂O, rt | 15 min | 96 | [5] |
| Cinnamaldehyde | Propane-1,3-dithiol, LiBr (cat.), neat, rt | 30 min | 95 | [4] |
As the data indicates, this compound offers comparable, and in some cases, superior yields and significantly shorter reaction times under mild, often solvent-free conditions. The key advantage remains the elimination of the stench associated with volatile thiols, leading to a more pleasant and safer laboratory environment.
Beyond Thioacetalization: A Comparison of Acyl Anion Synthons
While 1,3-dithianes are excellent acyl anion synthons, other reagents can achieve similar transformations. This section compares the utility of 2-lithio-1,3-dithianes (derived from either propane-1,3-dithiol or its odorless equivalent) with two other common classes of acyl anion precursors: nitroalkanes (via the Hass-Bender oxidation) and cyanohydrins.
Table 2: Comparison of Acyl Anion Equivalents in Carbonyl Synthesis
| Transformation | 2-Lithio-1,3-dithiane | 2-Nitropropane Anion | Cyanohydrin |
| Precursor | Aldehyde | Benzyl Halide | Aldehyde/Ketone |
| Typical Reaction | Alkylation with alkyl halide, epoxide, etc., followed by hydrolysis. | Reaction with benzyl halide to form an intermediate that rearranges to the aldehyde. | Formation of a protected cyanohydrin, which can be deprotonated and alkylated, followed by hydrolysis. |
| Example Product | Ketones, α-hydroxyketones, 1,2-diketones | Benzaldehydes | Ketones, α-hydroxyketones |
| Benzaldehyde Synthesis Yield | N/A (starts from aldehyde) | ~50-90% from benzyl bromide[6] | N/A (starts from aldehyde) |
| Ketone Synthesis Example | Reaction of 2-lithio-1,3-dithiane with an alkyl halide, then hydrolysis. Yields are generally high (70-95%).[2] | Not a common application. | Alkylation of a protected cyanohydrin anion. Yields can be variable. |
| Key Advantages | Versatile, high-yielding for a wide range of carbonyl compounds. | Direct conversion of a benzyl halide to an aldehyde. | Can be used for the synthesis of α-hydroxyketones. |
| Key Disadvantages | Requires a deprotection step which can sometimes be harsh. | Limited to benzyl and allyl halides.[6] | Use of toxic cyanide reagents. Deprotection can be problematic. |
Experimental Protocols
1. Thioacetalization of Benzaldehyde using this compound
-
Materials: Benzaldehyde (1.0 mmol), this compound (1.1 mmol), concentrated hydrochloric acid (1 drop).
-
Procedure: In a round-bottom flask, combine benzaldehyde and this compound. Add one drop of concentrated hydrochloric acid and stir the mixture at room temperature. The reaction is typically complete within 10 minutes, as monitored by TLC. After completion, add water and extract the product with diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the desired 2-phenyl-1,3-dithiane.[1]
2. Corey-Seebach Reaction: Synthesis of a Ketone from an Aldehyde
-
Step A: Formation of 2-Lithio-1,3-dithiane: To a solution of 2-substituted-1,3-dithiane (1.0 mmol) in dry THF (5 mL) at -30 °C under an inert atmosphere, add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. Stir the resulting solution for 1-2 hours at -20 to -30 °C.[3]
-
Step B: Alkylation: To the solution of the 2-lithio-1,3-dithiane, add the desired electrophile (e.g., an alkyl halide or epoxide, 1.0 mmol) and allow the reaction to warm to room temperature and stir overnight.
-
Step C: Hydrolysis: Quench the reaction with water and extract the product with an organic solvent. After purification, the 2,2-disubstituted-1,3-dithiane is hydrolyzed to the corresponding ketone using a reagent such as mercury(II) chloride in aqueous acetonitrile or N-bromosuccinimide.[2]
3. Hass-Bender Oxidation of Benzyl Bromide
-
Materials: Sodium metal (1.1 g), absolute ethanol (25 mL), 2-nitropropane (5.0 g), benzyl bromide (5.0 g).
-
Procedure: Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol. To this solution, add 2-nitropropane to form the sodium salt. Then, add benzyl bromide and reflux the mixture for 2 hours. After cooling, the mixture is filtered, and the filtrate is distilled to give benzaldehyde.[6]
4. Formation of Acetophenone Cyanohydrin
-
Materials: Acetophenone (0.1 mol), trimethylsilyl cyanide (0.12 mol), zinc iodide (catalyst).
-
Procedure: To a solution of acetophenone in a suitable solvent (e.g., dichloromethane), add trimethylsilyl cyanide and a catalytic amount of zinc iodide. Stir the reaction at room temperature until completion (monitored by TLC). The resulting trimethylsilyl-protected cyanohydrin can be isolated or hydrolyzed with dilute acid to yield the cyanohydrin.[7]
Visualizing the Synthetic Pathways
To further clarify the relationships between these synthetic strategies, the following diagrams illustrate the core concepts.
Caption: Umpolung concept: Reversing carbonyl reactivity.
Caption: Workflow for thioacetalization.
Conclusion
The development of this compound represents a significant advancement in the field of synthetic organic chemistry. It retains all the synthetic advantages of traditional 1,3-dithiane chemistry while eliminating the major drawback of working with foul-smelling thiols. For many applications, especially in environments where odor is a concern, it is the superior choice for thioacetalization.
However, the choice of an acyl anion synthon is highly dependent on the specific synthetic target. For the direct conversion of benzyl halides to aldehydes, the Hass-Bender oxidation offers a more direct route. Cyanohydrin chemistry provides a valuable alternative for the synthesis of α-hydroxyketones. By understanding the advantages and limitations of each method, researchers can make informed decisions to optimize their synthetic strategies. This guide provides the necessary data and protocols to facilitate this decision-making process, ultimately enabling more efficient and pleasant synthetic endeavors.
References
- 1. Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Seebach Reaction [organic-chemistry.org]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
- 6. Hass–Bender oxidation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Limitations of 3-(1,3-dithian-2-yl)pentane-2,4-dione and Its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-(1,3-dithian-2-yl)pentane-2,4-dione and its ylidene form, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, with alternative reagents for the protection of carbonyl groups. This document outlines the key limitations of the target compound, presents comparative experimental data with other odorless thioacetalization reagents, and provides detailed experimental protocols for the cited reactions.
Introduction
3-(1,3-dithian-2-ylidene)pentane-2,4-dione has emerged as a valuable reagent in organic synthesis, primarily serving as an odorless and efficient substitute for foul-smelling dithiols like 1,3-propanedithiol in thioacetalization reactions.[1][2] This reaction is crucial for the protection of carbonyl groups and for the formation of acyl anion equivalents, which are pivotal in carbon-carbon bond formation through reactions like the Corey-Seebach reaction. Despite its utility, this compound and its derivatives are not without their limitations. This guide will delve into these drawbacks and compare its performance with other available alternatives.
Key Limitations of this compound
The primary limitations of employing this compound and its ylidene derivative can be categorized into two main areas: reactivity and deprotection.
1. Substrate Scope and Chemoselectivity:
A significant limitation is the reagent's variable reactivity with different carbonyl compounds. While it reacts efficiently with aldehydes, its reaction with ketones is notably sluggish, particularly with sterically hindered or electron-deficient aromatic ketones.[1][2] This high degree of chemoselectivity can be advantageous when the selective protection of an aldehyde in the presence of a ketone is desired. However, it becomes a considerable drawback when the protection of a ketone is the primary objective.
2. Challenges in Deprotection:
A more general, yet critical, limitation lies in the deprotection of the resulting 1,3-dithiane protecting group. The high stability of the dithiane ring, which makes it an excellent protecting group under many conditions, also contributes to the often harsh and challenging conditions required for its removal.[3] Many deprotection protocols employ toxic heavy metal salts (e.g., mercury(II) salts), strong oxidizing agents, or harsh acidic conditions, which can be incompatible with sensitive functional groups present in complex molecules, a common scenario in drug development.[4][5]
Performance Comparison with Alternative Reagents
Several alternative odorless thioacetalization reagents have been developed to address the limitations of traditional thiols and reagents like 3-(1,3-dithian-2-ylidene)pentane-2,4-dione. These include other α-oxo ketene dithioacetals and solid-supported reagents. The following tables summarize the available comparative data.
Table 1: Thioacetalization of Aldehydes
| Reagent | Substrate | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | 4-Chlorobenzaldehyde | DBSA, H₂O, 50°C | 1.5 | 95 | [2] |
| 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | Benzaldehyde | conc. HCl, solvent-free, rt | 0.5 | 94 | [1] |
| 2-[2-Chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane | Benzaldehyde | Methanol, reflux | 1.2 | 97 | [6] |
Table 2: Thioacetalization of Ketones
| Reagent | Substrate | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | Cyclohexanone | DBSA, H₂O, 50°C | 3 | 92 | [2] |
| 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | Acetophenone | DBSA, H₂O, 50°C | 12 | 45 | [2] |
| 2-[2-Chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane | Cyclohexanone | Methanol, reflux | 2 | 95 | [6] |
Experimental Protocols
1. General Procedure for Thioacetalization using 3-(1,3-dithian-2-ylidene)pentane-2,4-dione under Solvent-Free Conditions [1]
A mixture of the carbonyl compound (1.0 mmol), 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (1.1 mmol), and a catalytic amount of concentrated hydrochloric acid (2 drops) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
2. General Procedure for Thioacetalization using 3-(1,3-dithian-2-ylidene)pentane-2,4-dione in Water [2]
To a mixture of the carbonyl compound (1.0 mmol) and 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (1.1 mmol) in water (5 mL) is added p-dodecylbenzenesulfonic acid (DBSA, 0.1 mmol). The mixture is stirred at 50°C for the appropriate time as monitored by TLC. After completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography.
3. General Procedure for Deprotection of 1,3-Dithianes using Hydrogen Peroxide and Iodine [7]
To a solution of the 1,3-dithiane (1.0 mmol) in a 1:1 mixture of dichloromethane and water (10 mL) are added sodium dodecyl sulfate (SDS, 0.1 mmol) and a catalytic amount of iodine (0.05 mmol). To this mixture, 30% aqueous hydrogen peroxide (5.0 mmol) is added dropwise at room temperature. The reaction is stirred until completion as indicated by TLC. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with aqueous sodium thiosulfate solution, brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to afford the crude carbonyl compound, which can be further purified by chromatography if necessary.
Visualization of Reaction Workflow and Comparative Logic
Caption: Workflow for carbonyl protection and deprotection using odorless thiol equivalents.
Caption: Key limitations of this compound.
Conclusion
3-(1,3-dithian-2-ylidene)pentane-2,4-dione is a valuable reagent for odorless thioacetalization, effectively addressing the handling issues associated with volatile thiols. However, its limitations, particularly its poor reactivity with ketones and the general challenges of dithiane deprotection, necessitate careful consideration when planning a synthetic route. For the protection of ketones or in syntheses involving sensitive functional groups, exploring alternative α-oxo ketene dithioacetals or solid-supported reagents may be more advantageous. The choice of reagent should be guided by the specific substrate and the overall synthetic strategy, balancing the need for an odorless protocol with the reactivity and deprotection requirements of the target molecule.
References
- 1. Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
- 2. Chemoselective Thioacetalization in Water: 3-(1,3-Dithian-2-ylidene)pentane- 2,4-dione as an Odorless, Efficient, and Practical Thioacetalization Reagent [organic-chemistry.org]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
A Comparative Guide to Alternative Reagents for Acyl Anion Chemistry
In modern organic synthesis, the strategic disconnection of target molecules often requires a reversal of the innate polarity of functional groups, a concept known as "umpolung".[1] The carbonyl group, normally an electrophilic center, can be induced to react as a nucleophilic acyl anion synthon through the use of specific reagents. The compound 3-(1,3-dithian-2-yl)pentane-2,4-dione is a derivative of the classic 1,3-dithiane system, a cornerstone of umpolung chemistry developed by Corey and Seebach.[1][2] These reagents provide powerful tools for constructing complex carbon skeletons, particularly for synthesizing 1,2-, 1,4-, and 1,6-dicarbonyl compounds, which are challenging to access through standard enolate chemistry.[3]
This guide provides a comparative overview of the primary alternatives to dithiane-based reagents for researchers, scientists, and drug development professionals. We will objectively compare the performance of key reagent classes, supported by experimental data and detailed protocols, to facilitate the selection of the optimal synthetic strategy.
Comparison of Acyl Anion Equivalent Strategies
The following table summarizes the key characteristics of major reagent classes used to generate acyl anion equivalents or achieve similar synthetic outcomes.
| Reagent/Method Class | Core Principle | Typical Reaction(s) | Advantages | Limitations |
| 1,3-Dithianes (Corey-Seebach) | Masked carbonyl; deprotonation of S,S-acetal creates a stabilized carbanion.[4] | Alkylation, epoxide opening, addition to carbonyls.[2][5] | Well-established, versatile, stable anion, broad electrophile scope. | Requires strong base (e.g., n-BuLi), harsh deprotection conditions (often using mercury salts), stoichiometric use of reagents.[4][6] |
| Cyanohydrin Derivatives | The cyano group acidifies the α-proton, allowing deprotonation to form a nucleophile.[3] | Alkylation, conjugate addition.[7] | Milder activation than dithianes, can be used catalytically in some cases. | Generation of the anion often requires a strong base; toxicity of cyanide sources.[8] |
| Nitroalkanes (Nef Reaction) | Nitronate anions act as carbon nucleophiles; the nitro group is later converted to a carbonyl.[9][10] | Michael addition, Henry (nitroaldol) reaction.[10] | Readily available starting materials, mild conditions for C-C bond formation. | The final Nef reaction to unmask the carbonyl often requires harsh oxidative or reductive conditions.[10] |
| N-Heterocyclic Carbenes (NHCs) | Organocatalytic generation of a "Breslow intermediate" from an aldehyde, which acts as a nucleophilic acyl anion equivalent.[11][12] | Stetter reaction (1,4-addition), Benzoin condensation (1,2-addition).[13][14] | Catalytic, avoids strong bases and stoichiometric metals, enables asymmetric variants.[15] | Substrate scope can be limited; aliphatic aldehydes can be challenging.[13] |
| Direct Acylation Reagents | Specialized electrophiles that favor C-acylation over O-acylation of pre-formed enolates.[16] | C-acylation of ketone/ester enolates to form β-dicarbonyls. | High regioselectivity for C-acylation, avoids umpolung steps. | Requires pre-formation of the enolate, not an acyl anion equivalent method. |
1,3-Dithianes (The Corey-Seebach Reaction)
The archetypal method for acyl anion synthesis involves the deprotonation of a 1,3-dithiane, typically formed from an aldehyde and 1,3-propanedithiol.[6] The resulting 2-lithio-1,3-dithiane is a potent nucleophile that reacts with a wide array of electrophiles.[2][17] The final ketone is liberated by hydrolyzing the dithiane group, often with a mercury(II) salt.[4]
Representative Experimental Data
| Entry | Electrophile | Product | Yield (%) |
| 1 | Benzyl bromide | 1-Phenyl-2-propanone | 85% |
| 2 | Cyclohexanone | 1-(1-Hydroxycyclohexyl)ethanone | 78% |
| 3 | Benzaldehyde | α-Hydroxypropiophenone | 84% |
| 4 | Ethylene oxide | 1-Hydroxy-3-butanone | 76% |
Data synthesized from examples in organic chemistry literature.[2][18]
Experimental Protocol: Synthesis of 1-Phenyl-2-propanone
-
Dithiane Formation: Acetaldehyde is reacted with an equimolar amount of 1,3-propanedithiol in the presence of a catalytic amount of BF₃·OEt₂ in dichloromethane at 0 °C to room temperature for 2 hours to form 2-methyl-1,3-dithiane.
-
Deprotonation: The 2-methyl-1,3-dithiane is dissolved in dry THF and cooled to -30 °C. A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise, and the mixture is stirred for 2 hours at -20 °C.
-
Alkylation: Benzyl bromide (1.0 equivalent) is added to the solution of the lithiated dithiane at -30 °C. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up & Deprotection: The reaction is quenched with water. The organic layer is separated, and the solvent is evaporated. The crude alkylated dithiane is dissolved in a mixture of acetonitrile and water (9:1). Mercury(II) chloride (2.5 equivalents) and calcium carbonate (2.5 equivalents) are added, and the mixture is refluxed for 2 hours.
-
Isolation: After cooling, the mixture is filtered through celite, and the filtrate is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield the final ketone product.
Cyanohydrin Derivatives
Cyanohydrins, formed by the addition of cyanide to aldehydes or ketones, can be protected and then deprotonated at the α-position to serve as acyl anion equivalents.[3][7] The reaction with an electrophile, followed by hydrolysis of the cyanohydrin, yields the corresponding ketone. This method can be advantageous as it sometimes allows for milder reaction conditions compared to the Corey-Seebach reaction.[8]
Representative Experimental Data
| Entry | Aldehyde | Michael Acceptor | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Cyclohexen-1-one | 3-(2-Oxobenzoyl)cyclohexan-1-one | 91% |
| 2 | Isovaleraldehyde | Methyl vinyl ketone | 6-Methyl-2,5-heptanedione | 80% |
| 3 | Cinnamaldehyde | Phenyl vinyl sulfone | 1,5-Diphenyl-4-(phenylsulfonyl)-1-penten-5-one | 75% |
Data synthesized from Stork and Maldonado, J. Am. Chem. Soc. 1974, 96, 5272–5274.
Experimental Protocol: Conjugate Addition of a Protected Cyanohydrin
-
Cyanohydrin Formation: Benzaldehyde is treated with trimethylsilyl cyanide (TMSCN) and a catalytic amount of zinc iodide (ZnI₂) to form the O-TMS protected cyanohydrin.
-
Anion Formation: The protected cyanohydrin is dissolved in dry THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.0 equivalent) is added slowly, and the mixture is stirred for 30 minutes.
-
Conjugate Addition: 2-Cyclohexen-1-one (1.0 equivalent) in THF is added to the anion solution at -78 °C. The reaction is stirred for 1 hour at this temperature.
-
Hydrolysis and Isolation: The reaction is quenched with aqueous ammonium chloride. The crude product is extracted and then subjected to acidic hydrolysis (e.g., aqueous HCl in THF, reflux) to convert the protected cyanohydrin moiety into a carbonyl group, yielding the 1,4-diketone.
Nitroalkanes (via the Nef Reaction)
The conjugate addition of a nitronate anion (from a nitroalkane and base) to a Michael acceptor, followed by conversion of the nitro group to a carbonyl via the Nef reaction, is a powerful method for constructing 1,4-dicarbonyls.[9][19] The C-C bond formation often proceeds under mild basic conditions, and the nitro group serves as a robust masked carbonyl.[10]
Representative Experimental Data
| Entry | Nitroalkane | Michael Acceptor | Yield of Adduct (%) |
| 1 | Nitromethane | Chalcone | 95% |
| 2 | 2-Nitropropane | Methyl vinyl ketone | 88% |
| 3 | Nitroethane | 2-Cyclopenten-1-one | 92% |
Yields for the initial Michael addition step are typically high. The subsequent Nef reaction yield can vary.
Experimental Protocol: Synthesis of a 1,4-Diketone
-
Michael Addition: To a solution of methyl vinyl ketone (1.0 equivalent) and 2-nitropropane (1.2 equivalents) in acetonitrile, a catalytic amount of DBU (0.1 equivalents) is added. The mixture is stirred at room temperature for 12 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 5-methyl-5-nitro-2-hexanone adduct.
-
Nef Reaction (Oxidative): The nitro-ketone is dissolved in methanol, and the solution is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling nitrogen through the solution.
-
Reduction and Isolation: Dimethyl sulfide (DMS) is added, and the solution is allowed to warm to room temperature. After solvent removal, the residue is purified to give the final 1,4-diketone product, 5-methyl-2,5-hexanedione.
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes have revolutionized umpolung chemistry by providing a catalytic route to acyl anion equivalents.[11] In the Stetter reaction, an NHC reacts with an aldehyde to form a nucleophilic Breslow intermediate.[13][14] This intermediate then undergoes a conjugate addition to a Michael acceptor, ultimately yielding a 1,4-dicarbonyl compound and regenerating the NHC catalyst.[20]
References
- 1. Umpolung - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Corey-Seebach Reaction [organic-chemistry.org]
- 5. Corey–Seebach reaction - Wikiwand [wikiwand.com]
- 6. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC07065K [pubs.rsc.org]
- 9. organicreactions.org [organicreactions.org]
- 10. mdpi.com [mdpi.com]
- 11. Organocatalytic umpolung: N-heterocyclic carbenes and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric N-Heterocyclic Carbene (NHC) Catalyzed Acyl Anion Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stetter reaction - Wikipedia [en.wikipedia.org]
- 14. Stetter Reaction [organic-chemistry.org]
- 15. N-Heterocyclic carbene catalysed umpolung reactions of imines approaching enantioselective synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. m.youtube.com [m.youtube.com]
- 18. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uwindsor.ca [uwindsor.ca]
- 20. Stetter_reaction [chemeurope.com]
A Spectroscopic Showdown: Unraveling the Isomers of 3-(1,3-Dithian-2-yl)pentane-2,4-dione
A detailed spectroscopic comparison of the isomers of 3-(1,3-dithian-2-yl)pentane-2,4-dione reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. The most stable and well-characterized isomer is 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, which features an exocyclic double bond. The other potential isomers, the keto and enol tautomers, are generally less stable and their presence is often inferred from spectroscopic data of related β-dicarbonyl compounds.
This guide provides a comparative analysis of these isomers, supported by experimental data for the stable ylidene form and predictive data for the keto and enol tautomers based on established spectroscopic principles. This information is crucial for researchers in drug development and organic synthesis for accurate characterization and reaction monitoring.
Isomeric Forms: A Structural Overview
The primary isomers of this compound are the result of tautomerism, a chemical equilibrium between two or more interconvertible structures. The key isomers include:
-
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: This isomer is characterized by a double bond between the dithiane ring and the central carbon of the pentane-2,4-dione moiety. This extended conjugation contributes to its significant stability.
-
Keto Tautomer: In this form, the dithiane group is attached to the central carbon via a single bond, and the pentane-2,4-dione moiety exists in its diketone form.
-
Enol Tautomer: This isomer features an enol (-C(OH)=C-) group within the pentane-2,4-dione chain, stabilized by an intramolecular hydrogen bond.
Caption: Interconversion between the ylidene, keto, and enol isomers.
Spectroscopic Data Comparison
The following tables summarize the experimental spectroscopic data for 3-(1,3-dithian-2-ylidene)pentane-2,4-dione and the predicted data for its keto and enol tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Proton Assignment | 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione (Experimental) | Keto Tautomer (Predicted) | Enol Tautomer (Predicted) |
| CH₃ (acetyl) | ~2.4 ppm (s, 6H) | ~2.2 ppm (s, 6H) | ~2.1 ppm (s, 6H) |
| CH (methine) | - | ~4.5 ppm (t, 1H, J=~7 Hz) | - |
| CH₂ (dithiane) | ~3.0 ppm (t, 4H, J=~6 Hz) | ~2.8 ppm (m, 4H) | ~2.9 ppm (m, 4H) |
| CH₂ (dithiane) | ~2.2 ppm (p, 2H, J=~6 Hz) | ~2.1 ppm (m, 2H) | ~2.1 ppm (m, 2H) |
| OH (enol) | - | - | ~15-17 ppm (s, 1H, broad) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Carbon Assignment | 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione (Experimental) | Keto Tautomer (Predicted) | Enol Tautomer (Predicted) |
| C=O (acetyl) | ~195 ppm | ~202 ppm | ~190 ppm |
| C (central) | ~110 ppm | ~65 ppm | ~100 ppm |
| C=C (ylidene/enol) | ~170 ppm | - | ~175 ppm |
| CH₃ (acetyl) | ~30 ppm | ~29 ppm | ~25 ppm |
| CH₂ (dithiane) | ~28 ppm | ~25 ppm | ~26 ppm |
| CH₂ (dithiane) | ~25 ppm | ~24 ppm | ~24 ppm |
Note: Experimental data is based on characterization reported in the literature[1]. Predicted values are based on analogous compounds and general spectroscopic principles.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data (Predicted and Experimental)
| Functional Group | 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione (Experimental) | Keto Tautomer (Predicted) | Enol Tautomer (Predicted) |
| C=O Stretch | ~1680 cm⁻¹ (conjugated) | ~1720 cm⁻¹ and ~1700 cm⁻¹ (two bands) | ~1640 cm⁻¹ (conjugated) |
| C=C Stretch | ~1600 cm⁻¹ | - | ~1580 cm⁻¹ |
| O-H Stretch | - | - | ~3200-2500 cm⁻¹ (broad, intramolecular H-bond) |
Mass Spectrometry (MS)
The mass spectra of the isomers are expected to show a molecular ion peak (M⁺) at m/z 216, corresponding to the molecular weight of the compound. However, the fragmentation patterns will differ significantly.
-
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: The fragmentation is likely to involve the loss of acetyl groups (CH₃CO, m/z 43) and fragments of the dithiane ring.
-
Keto Tautomer: Would likely show a prominent peak for the loss of the dithianyl group.
-
Enol Tautomer: Fragmentation would be influenced by the stable enolic ring structure.
Experimental Protocols
Synthesis of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
A common synthetic route involves the reaction of pentane-2,4-dione with carbon disulfide in the presence of a base, followed by reaction with 1,3-dibromopropane.
Caption: Synthetic workflow for the ylidene isomer.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets.
-
Mass Spectrometry: Electron Impact Mass Spectrometry (EIMS) is used to determine the molecular weight and fragmentation pattern of the compounds.
Conclusion
The spectroscopic analysis clearly distinguishes between the isomers of this compound. The ylidene isomer is the most stable and readily characterized form, exhibiting characteristic NMR and IR signals indicative of its conjugated system. While the keto and enol tautomers are less prevalent, their predicted spectroscopic features provide a valuable reference for understanding the tautomeric equilibrium of this important class of compounds. This guide serves as a foundational resource for researchers requiring detailed structural and spectroscopic information for accurate compound identification and characterization in their work.
References
A Comparative Guide to the Structural Chemistry of 3-Substituted Pentane-2,4-diones
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of dithiane and dithiolane-substituted pentane-2,4-diones. While a complete crystallographic dataset for 3-(1,3-dithian-2-yl)pentane-2,4-dione is not publicly available, we present a detailed examination of its close structural analog, 3-(1,3-dithiolan-2-ylidene)pentane-2,4-dione. This analysis is supplemented with data from other related compounds to offer insights into the conformational properties and crystal packing of this class of molecules. Furthermore, this guide covers relevant experimental protocols for synthesis and discusses the potential applications of these compounds in synthetic chemistry and drug development.
Comparative Crystallographic Data
The structural parameters derived from X-ray crystallography are essential for understanding molecular conformation and intermolecular interactions. Below is a comparison of the key crystallographic data for 3-(1,3-dithiolan-2-ylidene)pentane-2,4-dione and a related phenyl-substituted dithiane derivative.
| Parameter | 3-(1,3-Dithiolan-2-ylidene)pentane-2,4-dione[1] | 2-(1,3-Dithian-2-ylidene)-1-phenylbutane-1,3-dione[2] |
| Molecular Formula | C₈H₁₀O₂S₂ | C₁₃H₁₂O₂S₂ |
| Formula Weight | 218.29 g/mol | 264.35 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁/c |
| Unit Cell Dimensions | a = 7.3576(9) Å | a = 7.812(3) Å |
| b = 15.658(2) Å | b = 5.5115(18) Å | |
| c = 8.548(1) Å | c = 14.628(5) Å | |
| α = 90° | α = 90° | |
| β = 90° | β = 103.876(4)° | |
| γ = 90° | γ = 90° | |
| Volume (V) | 983.5(2) ų | 611.4(4) ų |
| Z (Molecules/Unit Cell) | 4 | 2 |
| Temperature | Not Specified | 298(2) K |
| R-factor | Not Specified | R[F² > 2σ(F²)] = 0.029 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the synthetic and analytical procedures for the title compound and its analogs.
The synthesis of the title compound can be achieved via a condensation reaction. A representative protocol is as follows:
-
Reaction Setup : To a solution of pentane-2,4-dione in a suitable solvent (e.g., dichloromethane), add an equimolar amount of 2,2-dimethoxy-1,3-dithiane.
-
Catalysis : Introduce a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Reaction Conditions : Stir the mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 3-(1,3-dithian-2-ylidene)pentane-2,4-dione.
The determination of a molecule's three-dimensional structure is performed using single-crystal X-ray diffraction.
-
Crystal Growth : Grow single crystals of the compound suitable for X-ray analysis by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Data Collection : Mount a selected crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Collect diffraction data at a controlled temperature (e.g., 298 K).
-
Structure Solution and Refinement : Process the collected data using standard software packages. Solve the structure using direct methods and refine it by full-matrix least-squares on F². Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
Structural Visualizations and Workflows
Visual representations are key to understanding complex structures and processes. The following diagrams were generated using the DOT language.
Caption: General molecular structure of 3-substituted pentane-2,4-diones.
Caption: A typical experimental workflow for X-ray crystallography.
Applications and Biological Relevance
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione serves as a valuable reagent in organic synthesis. It is utilized as an odorless and stable equivalent of propane-1,3-dithiol for the thioacetalization of aldehydes and ketones.[3] This application is particularly significant as it circumvents the use of volatile and malodorous thiols, aligning with the principles of green chemistry.[4] The reaction proceeds under mild, acid-catalyzed conditions and demonstrates good chemoselectivity.[4]
Recent studies have explored the biological activities of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione. Research indicates that this compound exhibits inhibitory effects on microbial biofilm formation and quorum sensing (QS) pathways.[5] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including virulence and biofilm formation. The disruption of QS is a promising strategy for developing novel antimicrobial agents that are less likely to induce resistance. The compound has shown activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[5]
Caption: Inhibition of bacterial quorum sensing by the title compound.
References
"yield comparison of different synthetic routes to 3-(1,3-dithian-2-yl)pentane-2,4-dione"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, a valuable intermediate in organic synthesis. The comparison focuses on reaction yield, methodologies, and the underlying chemical principles. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
At a Glance: Synthesis Route Comparison
The synthesis of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione is most prominently achieved through a Knoevenagel condensation. An alternative approach involves the reaction of a silyl-activated 1,3-dithiane with an electrophile. Below is a summary of the reported yields for these methods.
| Synthetic Route | Key Reagents | Catalyst/Base | Solvent | Reported Yield |
| Route 1: Knoevenagel Condensation | 2-Formyl-1,3-dithiane, Pentane-2,4-dione | Piperidine | Toluene | ~85% |
| Route 2: Silyl-Activated Dithiane Addition | 2-Trimethylsilyl-1,3-dithiane, 3-Chloro-2,4-pentanedione | Cesium Fluoride (CsF) | Acetonitrile | Moderate to High |
Experimental Protocols
Route 1: Knoevenagel Condensation
This method represents a classic and high-yielding approach to the target molecule.[1] The reaction proceeds via a piperidine-catalyzed Knoevenagel condensation between 2-formyl-1,3-dithiane and pentane-2,4-dione.
Experimental Workflow:
Procedure:
-
To a solution of 2-formyl-1,3-dithiane (1 equivalent) and pentane-2,4-dione (1.1 equivalents) in toluene, a catalytic amount of piperidine (0.1 equivalents) is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to facilitate the azeotropic removal of water.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-(1,3-dithian-2-ylidene)pentane-2,4-dione.
Route 2: Silyl-Activated Dithiane Addition
This alternative route utilizes a silyl-activated 1,3-dithiane as a nucleophile, which reacts with an electrophilic derivative of pentane-2,4-dione. This method avoids the need for an aldehyde precursor.
Logical Relationship of Reaction Components:
Procedure:
-
In a flask under an inert atmosphere, 2-trimethylsilyl-1,3-dithiane (1 equivalent) and 3-chloro-2,4-pentanedione (1 equivalent) are dissolved in anhydrous acetonitrile.
-
Cesium fluoride (1.1 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
After completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude product is purified by flash column chromatography to yield the final product.
Concluding Remarks
The Knoevenagel condensation (Route 1) offers a high-yielding and straightforward method for the synthesis of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, making it a preferred route for large-scale production. The use of a Dean-Stark trap effectively drives the reaction to completion.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-(1,3-Dithian-2-yl)pentane-2,4-dione
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(1,3-dithian-2-yl)pentane-2,4-dione, ensuring compliance with safety protocols and regulatory standards.
Hazard Identification and Assessment
-
β-Diketone (Pentane-2,4-dione portion): Based on data for similar compounds like acetylacetone (pentane-2,4-dione), this functional group suggests the compound may be a flammable liquid and vapor .[1][2][3] It is also likely to be harmful if swallowed, inhaled, or in contact with skin , and may cause skin and eye irritation .[1][3]
-
1,3-Dithiane (Organosulfur portion): Organosulfur compounds can pose environmental hazards and may have unpleasant odors upon decomposition. The stability of the dithiane group is notable; it is stable under both acidic and basic conditions but can be cleaved under specific oxidative or hydrolytic conditions.[4][5][6]
Assumed Hazardous Characteristics: Due to the lack of specific data, this compound should be handled as a hazardous waste. The potential hazardous waste characteristics under the Resource Conservation and Recovery Act (RCRA) could include:
-
Ignitability (D001): Due to the flammability of the pentane-2,4-dione structure.[7]
-
Toxicity (D-series): The specific toxicity is unknown, but it is prudent to handle it as potentially toxic.
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Segregation and Collection of Waste
Proper segregation is the first step in the disposal process:
-
Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Incompatible Wastes: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, strong acids, or strong bases, to prevent unintended reactions.
Disposal Procedures
Two primary disposal pathways should be considered: direct disposal via a certified hazardous waste contractor or chemical pre-treatment followed by disposal. The choice will depend on institutional policies and the volume of waste.
Option 1: Direct Disposal (Recommended for Small Quantities)
For small quantities typically generated in a research setting, the most straightforward and safest method is to arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
Option 2: Chemical Pre-treatment (for consideration by trained personnel)
For larger quantities or where institutional procedures allow, chemical pre-treatment to break down the molecule into less complex substances may be an option. A common method for cleaving the 1,3-dithiane group is through hydrolysis or oxidation.
Experimental Protocol for Hydrolysis of the 1,3-Dithiane Group:
-
Principle: Acid-catalyzed hydrolysis can be used to cleave the 1,3-dithiane ring, converting it back to a carbonyl group and releasing propane-1,3-dithiol.[4][8] Caution: Propane-1,3-dithiol has a strong, unpleasant odor. This procedure should be performed in a well-ventilated fume hood.
-
Reagents:
-
This compound
-
Aqueous solution of a strong acid (e.g., hydrochloric acid)[9] or a Lewis acid.
-
Organic solvent (e.g., acetonitrile)
-
-
Procedure:
-
In a fume hood, dissolve the this compound waste in a suitable organic solvent.
-
Slowly add the acidic solution to the mixture while stirring.
-
The reaction may require heating. Monitor the reaction for completion using an appropriate analytical method (e.g., TLC, GC-MS).
-
Upon completion, the resulting mixture will contain pentane-2,4-dione and propane-1,3-dithiol and its byproducts. This mixture should still be considered hazardous waste and disposed of through a certified contractor.
-
Quantitative Data Summary
Since specific quantitative data for the disposal of this compound is not available, the following table provides hazard data for a related compound, pentane-2,4-dione, to inform the handling and disposal of the waste generated from the target compound.
| Property | Value for Pentane-2,4-dione | Reference |
| Physical State | Colorless to yellowish liquid | [2] |
| Flash Point | 34 °C (93 °F) | [1] |
| RCRA Waste Code | Potentially D001 (Ignitable) | [7] |
| Hazards | Flammable, Harmful if swallowed or inhaled, Causes irritation | [1][3] |
Final Disposal
Regardless of whether pre-treatment is performed, the final waste product must be disposed of as hazardous waste.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Storage: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area until it is collected.
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.
References
- 1. nj.gov [nj.gov]
- 2. PENTANE-2,4-DIONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Corey-Seebach Reaction [organic-chemistry.org]
- 7. actenviro.com [actenviro.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
